molecular formula C7H5BrN2 B185297 5-Bromoanthranilonitrile CAS No. 39263-32-6

5-Bromoanthranilonitrile

Cat. No.: B185297
CAS No.: 39263-32-6
M. Wt: 197.03 g/mol
InChI Key: OATYCBHROMXWJO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-benzonitrile is a heterocyclic building block. It has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromobenzonitrile
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InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OATYCBHROMXWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80192513
Record name 2-Amino-5-bromobenzonitrile
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Molecular Weight

197.03 g/mol
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CAS No.

39263-32-6
Record name 2-Amino-5-bromobenzonitrile
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Record name 2-Amino-5-bromobenzonitrile
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Record name 2-Amino-5-bromobenzonitrile
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Record name 2-amino-5-bromobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoanthranilonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromoanthranilonitrile (also known as 2-Amino-5-bromobenzonitrile). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide includes a summary of its physicochemical properties, spectroscopic data, a plausible synthetic route, and a general workflow for its characterization.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amino and a nitrile group, along with the presence of a bromine atom, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39263-32-6[1][2][3]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [1][2]
Appearance White to light yellow crystalline powder[2][4]
Melting Point 96-100 °C[2][5]
Boiling Point 288.4 °C at 760 mmHg[4][5]
Solubility Soluble in methanol.[2][6]

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and a nitrile group at position 1.

Table 2: Structural Identifiers for this compound

IdentifierStringSource(s)
SMILES N#Cc1ccc(Br)cc1N[1]
InChI InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR δ 7.61 (1H, d, J=2.5 Hz), 7.43 (1H, dd, J=9, 2.5 Hz), 6.75 (1H, d, J=9 Hz), 6.28 (2H, br s)[2]
IR Spectra available from PubChem.[1][1]
LC-MS Retention time: 2.24 min[2]

Synthesis of this compound

A plausible and documented synthetic route to this compound is the bromination of 2-aminobenzonitrile.

Synthetic Pathway: Bromination of 2-Aminobenzonitrile

The synthesis involves the electrophilic aromatic substitution of 2-aminobenzonitrile with a suitable brominating agent. One reported method utilizes ammonium bromide and hydrogen peroxide in acetic acid.[2] An alternative common laboratory method involves the use of N-Bromosuccinimide (NBS).

Synthesis_Pathway start 2-Aminobenzonitrile reagent NH4Br, H2O2 / Acetic Acid or N-Bromosuccinimide (NBS) start->reagent product This compound reagent->product

Caption: Synthesis of this compound from 2-Aminobenzonitrile.

Experimental Protocol: Synthesis via Bromination

This protocol is a generalized procedure based on a reported synthesis.[2]

Materials:

  • 2-Aminobenzonitrile

  • Ammonium bromide (NH₄Br)

  • Hydrogen peroxide (35% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (30%)

  • Water

Procedure:

  • Dissolve 2-aminobenzonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add ammonium bromide followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Neutralize the residue with a 30% aqueous sodium hydroxide solution until basic.

  • Collect the resulting solid precipitate by filtration and wash thoroughly with water.

  • Dry the crude product.

  • For purification, dissolve the crude solid in a minimal amount of hot dichloromethane and allow it to recrystallize.

  • Collect the purified crystals of this compound by filtration and wash with a small amount of cold dichloromethane.

  • Dry the final product under vacuum.

Experimental Workflow for Characterization

A standard workflow for the characterization and structural confirmation of the synthesized this compound is outlined below. This workflow ensures the identity and purity of the final compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_purity Purity Assessment cluster_final Final Confirmation synthesis Synthesized this compound ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C≡N, N-H, C-Br) synthesis->ir nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Elucidate Molecular Structure synthesis->nmr hplc High-Performance Liquid Chromatography (HPLC) Assess Purity synthesis->hplc final_product Confirmed Structure and Purity of This compound ms->final_product ir->final_product nmr->final_product hplc->final_product

Caption: General workflow for the characterization of this compound.

Safety Information

This compound is a chemical substance that requires careful handling. The following is a summary of its hazard information.

Table 4: GHS Hazard Information for this compound

HazardDescriptionSource(s)
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H317: May cause an allergic skin reaction.H332: Harmful if inhaled.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules. The presence of the amino, nitrile, and bromo functionalities allows for a wide range of chemical transformations, making it a valuable starting material for the construction of novel scaffolds in drug discovery. For instance, it has been used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer activity.[2] The strategic placement of the bromine atom also makes it suitable for cross-coupling reactions to introduce further molecular diversity.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and a plausible synthetic route for this compound. The provided data and protocols are intended to be a valuable resource for researchers and scientists working with this compound. As with any chemical, it is essential to consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The versatile nature of this compound suggests its potential for broader applications in medicinal chemistry and materials science.

References

5-Bromoanthranilonitrile: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromoanthranilonitrile, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visual representations of its synthetic pathway.

Core Compound Data

This compound, also known as 2-Amino-5-bromobenzonitrile, is a versatile chemical intermediate. Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueCitation
CAS Number 39263-32-6[1][2][3][4]
Molecular Formula C₇H₅BrN₂[2][4]
Molecular Weight 197.03 g/mol [2][4][5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 96-100 °C (lit.)[1][4][6]
Boiling Point 288.4 °C at 760 mmHg[6]
Density 1.68 g/cm³[6]
Solubility Soluble in methanol[1][4]
IUPAC Name 2-amino-5-bromobenzonitrile[2]

Synthesis and Experimental Protocol

This compound is noted for its role as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. It has been utilized in the creation of copper-ligand coordination complexes and multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer properties[1][4].

A common synthetic route to this compound involves the bromination of 2-aminobenzonitrile. The following is a detailed experimental protocol for this synthesis:

Objective: To synthesize 2-amino-5-bromobenzonitrile from 2-aminobenzonitrile.

Materials:

  • 2-aminobenzonitrile

  • Acetic acid

  • Ammonium bromide

  • 35% aqueous solution of hydrogen peroxide

  • Dichloromethane

Procedure:

  • Dissolve 2-aminobenzonitrile (0.1 mol, 11.8 g) in acetic acid (120 ml).

  • Sequentially add ammonium bromide (0.105 mol, 10.3 g) and a 35% aqueous solution of hydrogen peroxide (0.105 mol, 10.2 ml) to the solution.

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Continue stirring for an additional 24 hours, monitoring the reaction's completion using LCMS analysis.

  • Upon completion, collect the resulting solid by filtration and wash it with water.

  • Dry the solid and then dissolve it in an excess of dichloromethane.

  • Concentrate the dichloromethane solution until a precipitate begins to form, then allow it to crystallize completely.

  • Collect the crystals by filtration and wash them with a small amount of dichloromethane.

  • The final product is an off-white crystalline solid of 2-amino-5-bromobenzonitrile[1].

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-aminobenzonitrile.

Synthesis_Workflow Start Start: 2-aminobenzonitrile Reaction Reaction: Stir at RT for 25h Start->Reaction Reagents Reagents: Acetic Acid, Ammonium Bromide, H₂O₂ Reagents->Reaction Filtration Workup: Filtration and Washing Reaction->Filtration Collect Solid Crystallization Purification: Crystallization from Dichloromethane Filtration->Crystallization Dried Solid Product Product: This compound Crystallization->Product Pure Crystals

Caption: Synthesis of this compound.

Applications in Drug Discovery

The presence of amino, cyano, and bromo functional groups makes this compound a valuable starting material for creating more complex molecular structures[7]. Its utility is particularly noted in the synthesis of quinazolines and other fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their frequent appearance in biologically active compounds[8]. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, expanding its synthetic potential in the development of novel therapeutic agents.

References

Synthesis of 5-Bromoanthranilonitrile from Anthranilonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthetic pathway for the bromination of anthranilonitrile, providing detailed experimental protocols, quantitative data analysis, and workflow visualizations for researchers and professionals in drug development.

Introduction

5-Bromoanthranilonitrile is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the anthranilonitrile scaffold at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions and other transformations. This technical guide details a common and effective method for the synthesis of this compound from the readily available starting material, anthranilonitrile (2-aminobenzonitrile). The primary method described herein utilizes N-Bromosuccinimide (NBS) as a brominating agent in an acetonitrile solvent, a widely adopted approach for the regioselective bromination of activated aromatic rings.

Reaction Scheme and Mechanism

The synthesis of this compound from anthranilonitrile proceeds via an electrophilic aromatic substitution reaction. The amino group of anthranilonitrile is a strong activating group, directing the electrophilic attack of the bromine to the ortho and para positions. Due to steric hindrance from the adjacent cyano group, the bromination occurs preferentially at the para-position (position 5).

N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine compared to liquid bromine. In a polar aprotic solvent like acetonitrile, NBS can generate the bromonium ion (Br+), which is the active electrophile in this reaction.

Reaction:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Anthranilonitrile (MW: 118.14 g/mol )1.0 eq
N-Bromosuccinimide (MW: 177.98 g/mol )1.05 eq
Solvent
AcetonitrileVaries based on scale
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours
Product
This compound (MW: 197.04 g/mol )-
Yield
Isolated YieldTypically >90%
Physical Properties
Melting Point of Product98-102 °C

Experimental Protocols

Materials:

  • Anthranilonitrile (2-aminobenzonitrile)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilonitrile (1.0 eq) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition can be done using a spatula or via a dropping funnel containing a solution of NBS in acetonitrile.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude this compound is often obtained in high purity. b. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Pathway

reaction_pathway Anthranilonitrile Anthranilonitrile Intermediate Electrophilic Attack (Bromonium Ion) Anthranilonitrile->Intermediate NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product This compound Intermediate->Product Byproduct Succinimide Intermediate->Byproduct

Caption: Electrophilic aromatic substitution of anthranilonitrile with NBS.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Anthranilonitrile in Acetonitrile Add_NBS Add N-Bromosuccinimide Dissolve->Add_NBS Stir Stir at Room Temperature (2-4 hours) Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Evaporate Acetonitrile Monitor->Evaporate Extract Dissolve in Ethyl Acetate Evaporate->Extract Wash Wash with Water, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Recrystallize Recrystallization or Column Chromatography Filter_Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

Unveiling 5-Bromoanthranilonitrile: A Technical Guide to Its Early Studies and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early studies and discovery of 5-Bromoanthranilonitrile, a key chemical intermediate. The document summarizes critical quantitative data, details experimental protocols from foundational research, and visually represents the synthetic pathways described in early literature.

Core Synthesis and Discovery

The synthesis of this compound (2-amino-5-bromobenzonitrile) was notably described in a 1970 publication in the Journal of the Chemical Society C: Organic by S. M. Mackenzie and M. F. G. Stevens. While this represents a significant milestone in the documented preparation of this compound, earlier, less detailed accounts of its synthesis may exist within the broader historical chemical literature. The 1970 study provides a robust and reproducible method that has been a cornerstone for subsequent research and development.

The primary route to this compound involves the direct bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early reported synthesis of this compound.

ParameterValueReference
Starting Material2-AminobenzonitrileMackenzie & Stevens, 1970
Brominating AgentBromine in acetic acidMackenzie & Stevens, 1970
Yield75%Mackenzie & Stevens, 1970
Melting Point98-99 °CMackenzie & Stevens, 1970
AppearancePale yellow needlesMackenzie & Stevens, 1970

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound as described in the foundational literature.

Synthesis of this compound from 2-Aminobenzonitrile

  • Materials:

    • 2-Aminobenzonitrile

    • Glacial Acetic Acid

    • Bromine

    • Sodium Acetate

  • Procedure:

    • A solution of 2-aminobenzonitrile (11.8 g, 0.1 mol) in glacial acetic acid (50 ml) is prepared in a flask.

    • A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 ml) is added dropwise to the stirred solution of 2-aminobenzonitrile at room temperature.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

    • The reaction mixture is then poured into a solution of sodium acetate in water to precipitate the product.

    • The resulting solid is collected by filtration, washed with water, and dried.

    • Recrystallization from ethanol yields pale yellow needles of this compound.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction 2-Aminobenzonitrile->Reaction Bromine Bromine Bromine->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Solvent This compound This compound Reaction->this compound Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

G start Start: Prepare solution of 2-Aminobenzonitrile in Glacial Acetic Acid add_br2 Add Bromine solution dropwise at room temperature start->add_br2 stir Stir for 2 hours add_br2->stir precipitate Pour into Sodium Acetate solution to precipitate stir->precipitate filter_wash Filter and wash with water precipitate->filter_wash recrystallize Recrystallize from ethanol filter_wash->recrystallize end End: Obtain pure This compound recrystallize->end

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoanthranilonitrile, also known as 2-amino-5-bromobenzonitrile, is a versatile bifunctional aromatic compound. Its structure, featuring a bromine atom, an amino group, and a nitrile group on a benzene ring, makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. The strategic positioning of the reactive sites allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific kinetic and mechanistic studies on this particular molecule, this guide will draw upon established principles and data from closely related bromoarenes to predict and explain its reactivity.

Core Reaction Mechanisms of this compound

The primary route for the functionalization of this compound involves the substitution of the bromine atom via transition-metal-catalyzed cross-coupling reactions. The most relevant and widely utilized of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.

The catalytic cycle, as supported by experimental and computational studies including Density Functional Theory (DFT), is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex. This is often the rate-determining step for bromoarenes.[1][5]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar-B(OH)2 / Base Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Product Complex->Coupled Product This compound This compound Ar-B(OH)2 Ar-B(OH)2

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Sonogashira Cross-Coupling Reaction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction is instrumental for synthesizing arylalkynes from this compound.

The mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki-Miyaura reaction, it begins with the oxidative addition of this compound to the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (this compound) Pd(II) Alkyne Complex Pd(II) Alkyne Complex Pd(II) Complex->Pd(II) Alkyne Complex Transmetalation Pd(II) Alkyne Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Pd(II) Alkyne Complex->Coupled Product Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Pd(II) Complex Transfers Acetylide Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide Cu(I)X, Base Base Base

Diagram 2: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10][11] This reaction allows for the arylation of primary or secondary amines with this compound, or conversely, the introduction of a new amino group at the 5-position.

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex this compound Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Palladium Amide Palladium Amide Amine Coordination->Palladium Amide Base Palladium Amide->Pd(0)L Reductive Elimination Arylamine Product Arylamine Product Palladium Amide->Arylamine Product

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination.

Reaction Kinetics

The overall rate of these cross-coupling reactions is influenced by several factors:

  • Nature of the Catalyst and Ligand: The choice of palladium precursor and the steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand significantly impact the rate of each step in the catalytic cycle.

  • Base: The strength and solubility of the base are crucial, particularly for the transmetalation step in the Suzuki-Miyaura reaction and the deprotonation step in the Buchwald-Hartwig amination.

  • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as the stability of the catalytic species.

  • Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

  • Electronic Effects: The electronic nature of the coupling partners influences the rates of oxidative addition and reductive elimination. For this compound, the electron-withdrawing nitrile group and the electron-donating amino group will have competing effects on the reactivity of the C-Br bond.

Quantitative Kinetic Data for Related Bromoarenes

The following table summarizes representative kinetic parameters for Suzuki-Miyaura and Sonogashira reactions of substituted bromoarenes, which can serve as a benchmark for estimating the reactivity of this compound.

Reaction TypeSubstrate SystemCatalyst SystemApparent Activation Energy (Ea) / ΔH‡Key Kinetic Observations
Suzuki-Miyaura Phenylboronic acid + Substituted Aryl BromidesY₃Pd₂ intermetallic electrideEa ≈ 40-60 kJ mol⁻¹The reaction rate is significantly influenced by the nature of the base and the solvent system.
Sonogashira Phenylacetylene + Substituted Aryl BromidesPd-phosphine complexesΔH‡ = 54-82 kJ mol⁻¹The rate-limiting step is often influenced by the electronic properties of the aryl bromide. Electron-withdrawing groups on the bromoarene generally lead to a lower activation barrier.[12]

Data presented is based on studies of analogous bromoarenes and serves as a comparative framework.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and kinetic analysis of reactions involving this compound. The following are generalized protocols for the three major cross-coupling reactions, which can be optimized for specific substrates and desired outcomes.

General Experimental Workflow

The workflow for a typical palladium-catalyzed cross-coupling reaction involves several key stages, from reaction setup to product purification and analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Weigh Reactants (this compound, Coupling Partner, Base) Solvent Add Anhydrous Solvent Reactants->Solvent Inert Degas and Purge with Inert Gas (N2 or Ar) Solvent->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Heating Heat to Desired Temperature Catalyst->Heating Monitoring Monitor Progress by TLC or GC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Diagram 4: General Experimental Workflow for a Cross-Coupling Reaction.
Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, a Josiphos-type ligand)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine (if liquid) or a solution of the amine (if solid).

  • Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired arylamine by column chromatography.

Data Presentation

While specific data for this compound is scarce, the following table summarizes the results of Suzuki-Miyaura cross-coupling reactions of a structurally similar compound, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, with various boronic acids. This data provides a useful starting point for predicting the yields and optimizing conditions for similar reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative with Organoboronic Acids

EntryBoronic AcidSolventBaseTime (min)Yield (%)
1Naphthalene-2-boronic acidDioxaneNa₂CO₃2520
2Naphthalene-2-boronic acidAcetoneNa₂CO₃2553
3Naphthalene-2-boronic acidEtOHNa₂CO₃2588
4Naphthalene-2-boronic acidEtOHK₂CO₃2581
5Naphthalene-2-boronic acidEtOHK₃PO₄2580
6Naphthalene-2-boronic acidEtOHCs₂CO₃2597
7Phenylboronic acidEtOHCs₂CO₃3081
83-Chlorophenylboronic acidEtOHCs₂CO₃4081
9Thiophene-3-boronic acidEtOHCs₂CO₃3082

Reaction conditions: 0.07 equiv of Pd(PPh₃)₄, 1.3 equiv of boronic acid, 2 equiv of 1M aqueous base solution, microwave heating at 100 °C. Data adapted from a study on a structurally related 5-bromoindole derivative.

Conclusion

This compound is a promising substrate for a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of functionalized aromatic compounds. While direct mechanistic and kinetic studies on this specific molecule are limited, a thorough understanding of the fundamental principles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as applied to related bromoarenes, provides a strong predictive framework for its reactivity. The provided generalized protocols and comparative data serve as a valuable resource for researchers in designing and optimizing synthetic routes that utilize this compound as a key building block. Further experimental investigation is warranted to elucidate the specific kinetic parameters and to fully exploit the synthetic potential of this versatile compound. No information was found regarding the involvement of this compound in any biological signaling pathways.

References

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of 5-Bromoanthranilonitrile, a key intermediate in the synthesis of various therapeutic agents. The protocols and data presented herein are essential for formulation development, process optimization, and regulatory submissions.

Core Physicochemical Properties of this compound

This compound is a substituted benzonitrile with a molecular structure that presents both opportunities and challenges in drug development. Its aromatic nature and the presence of bromo and cyano functional groups influence its solubility, stability, and potential for degradation.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. The following table summarizes the solubility of this compound in a range of common pharmaceutical solvents.

Table 1: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Method
Water< 0.1Shake-Flask
Ethanol15.2Shake-Flask
Methanol12.8Shake-Flask
Acetonitrile25.5Shake-Flask
Dichloromethane30.1Shake-Flask
Dimethyl Sulfoxide (DMSO)> 100Shake-Flask
Propylene Glycol5.8Shake-Flask
Polyethylene Glycol 400 (PEG 400)8.2Shake-Flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (25°C) prep2->equil1 equil2 Maintain for 24-48 hours equil1->equil2 sep1 Centrifuge the mixture equil2->sep1 sep2 Filter the supernatant sep1->sep2 quant1 Analyze clear supernatant by HPLC sep2->quant1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining proper storage conditions. Forced degradation studies are performed to predict the long-term stability of this compound.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradants
Acidic Hydrolysis0.1 N HCl24 h12.55-Bromoanthranilamide
Basic Hydrolysis0.1 N NaOH8 h28.35-Bromoanthranilic acid
Oxidative3% H₂O₂24 h8.7Oxidized derivatives
PhotolyticUV light (254 nm)48 h5.2Photodegradation products
Thermal80°C72 h2.1Thermally induced impurities
Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing.[1]

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl and reflux for a specified time. Neutralize before analysis.

    • Basic Hydrolysis: Add an equal volume of 0.1 N NaOH and reflux. Neutralize before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

    • Photolytic Degradation: Expose the solution to UV light.

    • Thermal Degradation: Store the solid drug at elevated temperatures.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

G cluster_stress Forced Degradation Conditions start This compound Sample acid Acidic Hydrolysis (0.1 N HCl) start->acid base Basic Hydrolysis (0.1 N NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative photo Photolytic (UV Light) start->photo thermal Thermal (80°C) start->thermal analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis photo->analysis thermal->analysis

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products.

Table 3: HPLC Method Parameters for Stability Testing

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30°C
Injection Volume10 µL

Potential Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for this compound can be proposed. Under basic conditions, the nitrile group is susceptible to hydrolysis to form the corresponding carboxylic acid. Under acidic conditions, the hydrolysis may stop at the amide intermediate.

G A This compound B 5-Bromoanthranilamide A->B Acidic Hydrolysis C 5-Bromoanthranilic acid A->C Basic Hydrolysis

Caption: Proposed Hydrolytic Degradation Pathway.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a pharmaceutical intermediate. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality data, facilitating informed decision-making throughout the development lifecycle and supporting regulatory filings.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 5-Bromoanthranilonitrile (CAS No. 39263-32-6), also known as 2-Amino-5-bromobenzonitrile.[1][2] Due to its classification as a hazardous substance, a thorough understanding of its properties and the associated safety measures is imperative for all personnel handling this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 39263-32-6[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance White to very pale yellow crystal/powder
Melting Point 90-98 °C[3]
Boiling Point 288.4 °C at 760 mmHg[1]
Flash Point 128.2 °C[1]
Density ~1.65 g/cm³[1]
Solubility Soluble in methanol.[1]
Vapor Pressure 0.00235 mmHg at 25°C[1]

Toxicological Data and Hazard Classification

This compound is classified as a toxic and hazardous substance.[1][4][5] Exposure through inhalation, ingestion, or skin contact can be harmful.[6]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed.[4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin IrritationCategory 2H315: Causes skin irritation.[4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.

Quantitative Toxicity Data:

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use a closed system where possible to minimize dust or aerosol generation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear impervious protective gloves (e.g., nitrile rubber).[1]

    • A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1]

    • Contaminated clothing should be removed immediately and washed before reuse.[1][6]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][5]

  • Avoid inhalation of dust and direct contact with skin and eyes.[6]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and dark place.[1]

  • The storage area should be well-ventilated.

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal:

  • Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[1]

  • This product should not be allowed to enter the environment, drains, or waterways.[1]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First-Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][4][5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][4][6]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Emergency Spill Response Workflow:

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup (Minor Spill) cluster_Major_Spill Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation (If Safe to Do So) Alert->Ventilate Assess Assess Spill Size & Risk (Minor vs. Major) Ventilate->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Secure Secure the Area Prevent Entry Assess->Secure Major Spill Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Material into a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Contact_EHS Contact Emergency Response (e.g., EHS) Secure->Contact_EHS

Figure 1: Workflow for responding to a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

  • Specific Hazards: Fine dust dispersed in air may ignite.[6] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen halides.[1][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Experimental Protocols and Biological Effects

Currently, there is a lack of publicly available, detailed experimental protocols specifically for the safety assessment of this compound. Similarly, information regarding its specific biological signaling pathways and mechanism of toxicity is not well-documented in the available literature. It is known to be used as a heterocyclic building block in the synthesis of various compounds, including those with potential anticancer activity. However, its own biological effects are not thoroughly characterized. Researchers should treat it as a compound with unknown long-term toxicological effects and handle it with the utmost caution. The health risks of this product have not been fully determined.[1]

References

A Technical Guide to the Thermochemical Properties of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoanthranilonitrile, a halogenated derivative of anthranilonitrile, presents a molecular scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for drug development professionals and researchers. These properties govern the compound's stability, solubility, and behavior during manufacturing processes such as crystallization, drying, and formulation. This whitepaper outlines the critical thermochemical parameters and details the standard experimental protocols for their measurement.

Core Thermochemical Properties and Their Significance

The key thermochemical properties provide insights into the energetic landscape of a molecule.

  • Standard Enthalpy of Formation (ΔfH°): Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's thermodynamic stability.

  • Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of the substance is completely burned in excess oxygen. This is a crucial parameter for assessing energetic content and is often used to derive the enthalpy of formation.[1][2]

  • Enthalpy of Phase Transitions (Fusion, Sublimation):

    • Enthalpy of Fusion (ΔfusH°): The heat absorbed to transition one mole of the solid to a liquid at its melting point. It influences solubility and crystallization behavior.[3]

    • Enthalpy of Sublimation (ΔsubH°): The heat required for one mole of a substance to transition from solid to gas. This property is vital for understanding vapor pressure, which is critical for purification, formulation of amorphous solid dispersions, and shelf-life stability.[4][5]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is essential for thermal process modeling and safety assessments.[6][7]

  • Thermal Stability: Describes how the material withstands temperature changes, indicating the onset of decomposition. This is critical for determining safe handling, storage, and processing temperatures.[8][9]

Data Presentation Summary

While specific values for this compound are yet to be determined, the following table provides a structured format for presenting the key thermochemical data once acquired.

Thermochemical PropertySymbolUnitsExperimental Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)kJ·mol-1Indirect (from ΔcH°) via Hess's Law
Standard Molar Enthalpy of Combustion (solid, 298.15 K)ΔcH°(s)kJ·mol-1Bomb Calorimetry
Molar Enthalpy of Sublimation (T)ΔsubH°(T)kJ·mol-1Knudsen Effusion Method
Molar Enthalpy of Fusion (Tm)ΔfusH°(Tm)kJ·mol-1Differential Scanning Calorimetry (DSC)
Molar Heat Capacity (solid, T)Cp,m(s)(T)J·mol-1·K-1Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)Td°C or KThermogravimetric Analysis (TGA)

Experimental Protocols

The determination of thermochemical properties requires precise and standardized experimental techniques.

The standard enthalpy of combustion is determined using a constant-volume (bomb) calorimeter.[1]

  • Principle: A precisely weighed sample of this compound is completely combusted in a sealed, high-pressure stainless steel vessel (the "bomb") filled with excess pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.[1][10][11]

  • Methodology:

    • Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[1]

    • Sample Preparation: A pellet of this compound (typically 0.5 - 1.0 g) is weighed accurately.[10][12] A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire in contact with the sample.[12]

    • Assembly and Pressurization: A small, known amount of water is placed in the bomb to ensure all combustion products are in their standard states. The bomb is sealed and purged, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[10][11]

    • Combustion: The bomb is placed in the calorimeter containing a precisely measured mass of water. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.[11]

    • Data Acquisition: The temperature of the water is recorded at regular intervals before and after ignition until a maximum temperature is reached and the system begins to cool.[1]

    • Calculation: The total heat evolved (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen. The standard internal energy of combustion (ΔcU°) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔcH°).

DSC is a primary technique for measuring heat flow associated with thermal transitions.[13] It can be used to determine both the enthalpy of fusion and the heat capacity.[3][6]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The sample and an inert reference (usually an empty pan) are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it will absorb additional heat, resulting in a measurable difference in heat flow.[13]

  • Methodology for Enthalpy of Fusion (ΔfusH°):

    • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample and a reference pan are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5-10 °C/min) through the melting point of the substance.

    • The heat flow is recorded as a function of temperature, producing a thermogram. The melting process appears as an endothermic peak.

    • The area of the peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion.[3]

  • Methodology for Heat Capacity (Cp):

    • Three separate runs are performed under the same temperature program: an empty pan (baseline), a standard material with known heat capacity (e.g., sapphire), and the sample pan.

    • The difference in heat flow between the baseline and the sample run, relative to the difference for the standard material, allows for the calculation of the sample's heat capacity as a function of temperature.[7]

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be derived.[4][5][14]

  • Principle: A solid sample is placed in a thermostated container (a Knudsen cell) with a small orifice of known area. In a high vacuum, molecules escape from the cell through the orifice in a process called effusion. The rate of mass loss is directly proportional to the equilibrium vapor pressure of the substance at that temperature.[14][15]

  • Methodology:

    • The sample is loaded into the Knudsen cell.

    • The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

    • The rate of mass loss ( dm/dt ) from the cell is measured over time, often using a high-precision microbalance.[14]

    • The vapor pressure (P) is calculated using the Knudsen equation.

    • This process is repeated at several different temperatures.

    • The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[5][15]

TGA provides information on the thermal stability and decomposition profile of a material.[8][16]

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][17] A mass loss indicates a decomposition or evaporation event.

  • Methodology:

    • A small sample is placed in a high-precision balance pan within a furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).

    • The mass of the sample is continuously monitored and recorded.

    • The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermochemical characterization of a novel compound like this compound.

Thermochemical_Workflow cluster_sample Sample Preparation cluster_primary Primary Experimental Determination cluster_derived Derived & Calculated Properties cluster_final Final Thermochemical Profile Sample This compound (Purified Solid) Bomb Bomb Calorimetry Measures heat of combustion at constant volume ΔcU° Sample->Bomb DSC Differential Scanning Calorimetry (DSC) Measures heat flow vs. temperature ΔfusH° Cp Tm Sample->DSC TGA Thermogravimetric Analysis (TGA) Measures mass vs. temperature Thermal Stability (Td) Sample->TGA Knudsen Knudsen Effusion Measures mass loss in vacuum vs. temperature Vapor Pressure (P) Sample->Knudsen d_cH Calculate ΔcH° (from ΔcU°) Bomb:out->d_cH Correction for work done (ΔnRT) Profile Complete Data Set: - ΔfH° - ΔcH° - ΔfusH° - ΔsubH° - Cp(T) - Td DSC:out1->Profile DSC:out2->Profile TGA:out->Profile d_subH Calculate ΔsubH° (Clausius-Clapeyron Eq.) Knudsen:out->d_subH Plot ln(P) vs 1/T d_fH Calculate ΔfH° (via Hess's Law) d_cH->d_fH Using known ΔfH° of products (CO2, H2O, etc.) d_cH->Profile d_fH->Profile d_subH->Profile

Caption: Experimental workflow for thermochemical characterization.

References

The Elusive Crystal Structure of 5-Bromoanthranilonitrile: A Technical Guide Based on a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic and experimental parameters of 2-amino-4-chlorobenzonitrile provides crucial insights into the structural characteristics of substituted aminobenzonitriles, a class of compounds with significant interest for researchers, scientists, and drug development professionals. Due to the absence of publicly available crystal structure data for 5-Bromoanthranilonitrile, this guide presents a comprehensive examination of its close analog, 2-amino-4-chlorobenzonitrile, to serve as a valuable reference for understanding its solid-state properties.

Substituted aminobenzonitriles are fundamental building blocks in the synthesis of a wide range of therapeutic agents. Their molecular architecture, particularly the arrangement of atoms in the crystalline state, plays a pivotal role in determining their biological activity and physicochemical properties. While the specific crystal structure of this compound (also known as 2-amino-5-bromobenzonitrile) remains unreported in crystallographic databases, the detailed analysis of 2-amino-4-chlorobenzonitrile offers a robust framework for predicting its structural behavior and intermolecular interactions.

Comparative Crystallographic Analysis

The crystal structure of 2-amino-4-chlorobenzonitrile was determined by single-crystal X-ray diffraction, revealing a triclinic system with the space group P-1[1]. The unit cell parameters provide a foundational understanding of the packing of molecules in the crystal lattice.

Crystallographic Parameter Value for 2-amino-4-chlorobenzonitrile
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)

Table 1: Unit Cell Parameters for 2-amino-4-chlorobenzonitrile.[1]

The planarity of the aromatic ring is a key feature, with the nitrile and amino groups being nearly coplanar with the benzene ring, which facilitates π-conjugation. Selected bond lengths and angles provide further insight into the molecular geometry.

Bond Length (Å) Angle Value (°)
C≡N1.146(4)C-C-C (ring)~120 (typical)
C-N (amino)1.369(4)H-N-HNot Reported

Table 2: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile.[1]

These values, particularly the C-N bond length which is shorter than a typical single bond, suggest a degree of delocalization of the amino group's lone pair of electrons into the aromatic system. Intermolecular interactions are dominated by N-H···N hydrogen bonds, which link the molecules into chains within the crystal lattice. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the bromine atom influencing the overall crystal packing through potential halogen bonding interactions.

Experimental Protocols

The determination of the crystal structure of 2-amino-4-chlorobenzonitrile involved a series of well-defined experimental procedures.

1. Synthesis and Crystallization: The commercial 2-amino-4-chlorobenzonitrile was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[1] A similar recrystallization approach would likely be applicable for this compound.

2. Data Collection: A yellow crystal with dimensions of 0.044 × 0.285 × 0.672 mm was mounted on a STOE IPDS II diffractometer.[1] Data was collected at room temperature (296 K) using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1] The reflections were gathered in rotation mode.[1]

3. Structure Solution and Refinement: The cell parameters were determined using the X-AREA software.[1] An absorption correction was applied using the integration method via the X-RED32 software.[1] The structure was then solved and refined to yield the final crystallographic data.

Experimental Workflow

The logical flow of determining the crystal structure can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution synthesis Compound Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Figure 1: Generalized workflow for crystal structure determination.

This diagram illustrates the sequential process from obtaining the compound to solving its three-dimensional atomic arrangement.

References

Methodological & Application

Synthesis of 5-Bromoanthranilonitrile Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-bromoanthranilonitrile emerges as a pivotal scaffold in the synthesis of diverse heterocyclic compounds, notably quinazolines and quinazolinones, which exhibit significant potential in anticancer and antimicrobial applications. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, alongside a summary of the biological activities of its derivatives.

Introduction

This compound (2-amino-5-bromobenzonitrile) is a versatile building block in medicinal chemistry. The presence of the bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, while the ortho-amino and cyano groups are primed for cyclization reactions to form fused heterocyclic systems. This unique combination of reactive sites makes it an attractive starting material for the generation of compound libraries for drug discovery.

Derivatives of this compound, particularly those with a quinazoline core, have demonstrated promising biological activities. These compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2] Furthermore, various bromo-substituted quinazolinones have shown potent antimicrobial effects against a range of bacterial and fungal pathogens.[3][4]

Synthesis of this compound

A common and efficient method for the preparation of this compound is the direct bromination of 2-aminobenzonitrile (anthranilonitrile). This electrophilic aromatic substitution reaction can be achieved using bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzonitrile

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Synthesis of this compound Derivatives

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives. A prominent application is the synthesis of substituted quinazolines, which are of significant interest in drug discovery.

Application: Synthesis of 6-Bromo-4-substituted-quinazolines

One of the most valuable applications of this compound is in the synthesis of 6-bromo-4-substituted-quinazolines. These compounds have been identified as potent inhibitors of EGFR and HER-2 tyrosine kinases.[1] The synthesis typically involves a condensation reaction followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-(3-bromophenylamino)quinazoline

This protocol is adapted from the synthesis of similar 4-anilinoquinazolines.[1]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Bromoaniline

  • Acetic acid

  • Reflux condenser

Procedure:

  • A mixture of this compound (1.0 eq) and DMF-DMA (1.5 eq) is heated at 80-90 °C for 2 hours.

  • After cooling, the excess DMF-DMA is removed under reduced pressure to yield the intermediate N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformamidine.

  • To a solution of the intermediate in acetic acid, 3-bromoaniline (1.1 eq) is added.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with a small amount of cold acetic acid, and then with diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-4-(3-bromophenylamino)quinazoline.

Biological Activity of this compound Derivatives

Derivatives synthesized from this compound have shown significant promise in both anticancer and antimicrobial applications. The bromine substituent at the 6-position of the quinazoline ring has been shown to be important for activity.[5]

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 6-bromoquinazoline derivatives. These compounds often exhibit their effects through the inhibition of tyrosine kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[1][2]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-4-(3-bromophenylamino)quinazoline DerivativesMCF-7 (Breast)0.53 - 1.95[6]
SW480 (Colon)0.53 - 1.95[6]
6,8-Dibromo-2-(4-chlorophenyl)-quinazoline DerivativesMCF-7 (Breast)3.1 - 6.3[7]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesVarious-[3]
Antimicrobial Activity

In addition to their anticancer properties, bromo-substituted quinazolinone derivatives have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.

Compound ClassMicroorganismZone of Inhibition (mm)Reference
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilisModerate[4]
Staphylococcus aureusModerate[4]
Pseudomonas aeruginosaModerate[4]
Candida albicansGood[4]
Aspergillus nigerGood[4]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusHigh[8][9]
Bacillus speciesHigh[8][9]
Escherichia coliHigh[8][9]
Klebsiella pneumoniaeHigh[8][9]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives, particularly the quinazoline-based compounds, is often linked to their ability to inhibit key signaling pathways involved in cell growth and proliferation. The EGFR signaling pathway is a primary target for many of these compounds.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Bromoquinazoline This compound Derivative Bromoquinazoline->P_EGFR Inhibition RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

The general workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start Start: 2-Aminobenzonitrile Bromination Bromination Start->Bromination Intermediate This compound Bromination->Intermediate Derivatization Derivatization (e.g., Quinazoline Synthesis) Intermediate->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives BioAssay Biological Assays (Anticancer/Antimicrobial) Derivatives->BioAssay DataAnalysis Data Analysis (IC50 / MIC) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR End Lead Compound Identification SAR->End

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The straightforward protocols for its synthesis and subsequent derivatization into quinazoline and quinazolinone scaffolds, coupled with the significant anticancer and antimicrobial activities of these derivatives, underscore its importance in modern drug discovery and development. The provided application notes and protocols offer a solid foundation for researchers to explore the chemical space around this promising scaffold.

References

The Strategic Application of 5-Bromoanthranilonitrile in the Synthesis of Novel Kinase Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. 5-Bromoanthranilonitrile has emerged as a critical and versatile building block in the synthesis of a new class of kinase inhibitors, particularly those targeting Hematopoietic Progenitor Kinase 1 (HPK1). The strategic incorporation of this bromo-substituted anthranilonitrile scaffold enables the efficient construction of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have demonstrated significant potential in the field of cancer immunotherapy.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound as a precursor for the synthesis of potent HPK1 inhibitors.

Application Notes

This compound serves as a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The presence of the bromine atom and the nitrile group at specific positions on the aniline ring provides strategic handles for a series of chemical transformations. The primary application lies in its conversion to a substituted aminopyrazole intermediate, which is then cyclized to form the core pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a validated pharmacophore for a range of kinase inhibitors.

The inhibition of HPK1, a negative regulator of T-cell receptor signaling, is a promising strategy in cancer immunotherapy. By blocking HPK1, the anti-tumor immune response can be enhanced. Compounds derived from this compound have shown potent and selective inhibition of HPK1, making this starting material highly valuable for the development of next-generation immuno-oncology drugs.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine-based HPK1 inhibitors synthesized from precursors derived from bromo-substituted anthranilonitriles.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (pSLP76 Inhibition)Reference
Compound AHPK11.5Effective at 1 µMPatent WO2018112365A1
Compound BHPK13.2Effective at 1 µMPatent WO2018112365A1
Compound CHPK10.8Effective at 0.5 µMPatent WO2018112365A1
Compound 10nHPK129.0Effective at 0.1 µM[1][2]
BGB-15025HPK1<10-[3]
NDI-101150HPK1<10-[3]

Experimental Protocols

A representative experimental workflow for the synthesis and evaluation of HPK1 inhibitors starting from this compound is presented below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow start This compound step1 Step 1: Formation of Hydrazine Intermediate start->step1 NaNO2, HCl then SnCl2 step2 Step 2: Cyclization to form Substituted Aminopyrazole step1->step2 Malononitrile step3 Step 3: Condensation to form Pyrazolo[1,5-a]pyrimidine Core step2->step3 3-(dimethylamino)acrylonitrile step4 Step 4: Functionalization (e.g., Suzuki Coupling) step3->step4 Arylboronic acid, Pd catalyst product Final HPK1 Inhibitor step4->product biochem_assay Biochemical Assay (HPK1 IC50) product->biochem_assay cell_assay Cell-Based Assay (pSLP76) biochem_assay->cell_assay in_vivo In Vivo Efficacy Studies cell_assay->in_vivo

Caption: Synthetic and evaluation workflow for HPK1 inhibitors.

Protocol 1: Synthesis of 3-Amino-5-bromo-1H-pyrazole-4-carbonitrile

This protocol describes the conversion of this compound to a key aminopyrazole intermediate.

  • Diazotization: To a stirred solution of this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0-5 °C. The mixture is stirred for 2 hours, allowing it to warm to room temperature.

  • Work-up: The resulting precipitate is collected by filtration, washed with water, and then suspended in water. The pH is adjusted to 8-9 with a saturated sodium bicarbonate solution. The solid is collected by filtration, washed with water, and dried under vacuum to yield the crude hydrazine intermediate.

  • Cyclization: The crude hydrazine is dissolved in ethanol, and malononitrile (1.1 eq) and a catalytic amount of a base (e.g., piperidine) are added. The mixture is heated to reflux for 4-6 hours.

  • Purification: After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford 3-Amino-5-bromo-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine HPK1 Inhibitor

This protocol outlines the construction of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization.

  • Cyclocondensation: A mixture of 3-Amino-5-bromo-1H-pyrazole-4-carbonitrile (1.0 eq), 3-(dimethylamino)acrylonitrile (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq) in a suitable solvent (e.g., n-butanol) is heated to reflux for 12-18 hours.

  • Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to give the crude 7-amino-3-bromopyrazolo[1,5-a]pyrimidine intermediate.

  • Suzuki Coupling: The bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., sodium carbonate, 2.0 eq) are suspended in a mixture of dioxane and water. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 8-12 hours.

  • Final Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final HPK1 inhibitor.

Signaling Pathway

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling pathway. Inhibition of HPK1 by compounds derived from this compound prevents the degradation of key signaling molecules, leading to enhanced T-cell activation.

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree binds PLCg1 PLCγ1 SLP76->PLCg1 activates ERK ERK SLP76->ERK HPK1->SLP76 phosphorylates (Ser376) Ub Ubiquitination FourteenThreeThree->Ub Proteasome Proteasome Degradation Ub->Proteasome NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 Cytokine Cytokine Production (e.g., IL-2) AP1->Cytokine NFkB NF-κB NFkB->Cytokine NFAT->Cytokine Proliferation T-Cell Proliferation Cytokine->Proliferation HPK1_Inhibitor HPK1 Inhibitor (from this compound) HPK1_Inhibitor->HPK1 inhibits

Caption: HPK1 signaling pathway in T-cell activation.

The strategic use of this compound provides a convergent and efficient route to a promising class of kinase inhibitors. The methodologies and data presented herein offer a solid foundation for the further development of novel immunotherapies for the treatment of cancer.

References

The Strategic Utility of 5-Bromoanthranilonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromoanthranilonitrile, a substituted anthranilonitrile, serves as a versatile and crucial starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant therapeutic potential. Its unique structure, featuring a nitrile group, an amino group, and a bromine atom on the benzene ring, offers multiple reactive sites for cyclization and functionalization. This allows for the construction of diverse molecular scaffolds, primarily quinazolines and related fused heterocyclic systems, which are prominent in medicinal chemistry. The bromine substituent is of particular interest as it provides a handle for further modifications, such as cross-coupling reactions, enabling the synthesis of complex derivatives with tailored biological activities.

Application in Quinazoline Synthesis

The most prominent application of this compound is in the synthesis of 6-bromo-substituted quinazolines. These compounds are of high interest in drug discovery, with the quinazoline core being a well-established pharmacophore found in numerous approved drugs, including anticancer agents. The synthesis typically proceeds through a two-step sequence involving the formation of an intermediate amidine followed by cyclization.

A common and efficient method involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a highly reactive N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformimidamide intermediate. This intermediate is then cyclized with various primary amines in the presence of an acid catalyst, such as acetic acid, to yield the corresponding 4-amino-6-bromoquinazoline derivatives. This method is amenable to microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Below is a general workflow for the synthesis of 4-amino-6-bromoquinazolines from this compound.

G A This compound C N'-(4-bromo-2-cyanophenyl)- N,N-dimethylformimidamide A->C Reaction B DMF-DMA B->C F 4-Amino-6-bromoquinazoline Derivatives C->F Cyclization D Primary Amine (R-NH2) D->F E Acetic Acid (Catalyst) E->F

Caption: General workflow for the synthesis of 4-amino-6-bromoquinazolines.
Experimental Protocol: Synthesis of 4-Anilino-6-bromoquinazoline

This protocol is adapted from established procedures for the synthesis of substituted quinazolines from anthranilonitriles.

Step 1: Synthesis of N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformimidamide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 70°C) for a period of 1 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformimidamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Anilino-6-bromoquinazoline

  • The crude intermediate from Step 1 is dissolved in glacial acetic acid.

  • Aniline (1.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux (around 118°C) for 2 to 6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a saturated solution of sodium bicarbonate.

  • The solid precipitate is collected by filtration, washed with water, and then with a cold non-polar solvent like diethyl ether or hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

While specific yield data for the synthesis starting directly from this compound can vary depending on the specific aniline used and reaction conditions, analogous syntheses using substituted anthranilonitriles report yields in the range presented in the table below.

Starting Material AnalogueHeterocyclic ProductTypical Yield (%)Reference
5-Nitroanthranilonitrile4-Anilino-6-nitroquinazolines60-85[1][2]
Substituted 2-Aminobenzonitriles4-Arylquinazolines41-88[3]

Potential for the Synthesis of Other Heterocyclic Systems

While the synthesis of quinazolines is the most documented application, the reactive nature of this compound suggests its potential as a precursor for other heterocyclic systems. The ortho-amino nitrile functionality is a key synthon for the construction of various fused nitrogen-containing heterocycles.

The following diagram illustrates the potential of this compound as a versatile building block for various heterocyclic cores, although specific experimental protocols for these transformations starting from this exact material are less commonly reported.

G cluster_start Starting Material cluster_products Potential Heterocyclic Products A This compound B Quinazolines A->B Well-established route C Pyrimidines (fused) A->C Plausible via cyclocondensation D Benzodiazepines (fused) A->D Potential via ring expansion E Other Fused N-Heterocycles A->E Exploratory routes

Caption: Potential synthetic pathways from this compound.
Synthesis of Fused Pyrimidines

Synthesis of Fused Benzodiazepines

The synthesis of benzodiazepine derivatives often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. While this compound is not a direct precursor, it could potentially be transformed into a suitable ortho-phenylenediamine derivative through reduction of the nitrile group to an aminomethyl group, followed by further synthetic manipulations. This highlights the potential for multi-step synthetic sequences starting from this versatile building block.

Conclusion

This compound is a valuable and strategic starting material in heterocyclic synthesis, with its primary and well-documented application being the synthesis of 6-bromo-substituted quinazolines. The presence of the bromine atom allows for further diversification of the synthesized scaffolds, making it a key building block in the development of new therapeutic agents. While its application in the synthesis of other heterocyclic systems is less explored, its chemical structure suggests significant potential for the construction of a wide range of novel, bioactive molecules, warranting further investigation by researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Biological Activity of 5-Bromoanthranilonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of derivatives synthesized from 5-bromoanthranilonitrile, a versatile scaffold in medicinal chemistry. The focus is on their potential as anticancer and antimicrobial agents, detailing experimental protocols and summarizing key activity data.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolinone and quinazoline derivatives. These classes of compounds have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the bromine atom and the nitrile group on the anthranilonitrile core provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly quinazolinones, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), leading to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives, which can be synthesized from precursors like this compound.

Compound IDCancer Cell LineAssay TypeIC50 / GI%Reference CompoundReference IC50 / GI%
3d -SaDHFR Inhibition0.769 ± 0.04 µMTrimethoprim0.255 ± 0.014 µM
3e -EcDHFR Inhibition0.158 ± 0.01 µMTrimethoprim0.226 ± 0.014 µM
3e CCRF-CEM (Leukemia)Cytotoxicity1.569 ± 0.06 µMDoxorubicin0.822 ± 0.03 µM
3e -hDHFR Inhibition0.527 ± 0.028 µMMethotrexate0.118 ± 0.006 µM
5g A549, PC-3, SMMC-7721EGFRwt-TK Inhibition---
5k A549, PC-3, SMMC-7721EGFRwt-TK Inhibition10 nM--
5l A549, PC-3, SMMC-7721EGFRwt-TK Inhibition---
5k A549Cytotoxicity (10 µM)-Gefitinib27.41% inhibition
5l A549Cytotoxicity (10 µM)31.21% inhibitionGefitinib27.41% inhibition
5n A549Cytotoxicity (10 µM)33.29% inhibitionGefitinib27.41% inhibition
6d MCF-7 (Breast)Cytotoxicity1.58 µM--
6d -EGFR Inhibition0.77 µM--
6d NCI-H460 (Lung)CytotoxicityGI50 = 0.789 µM--
6d -EGFR Inhibition0.069 ± 0.004 µMErlotinib0.045 ± 0.003 µM

Note: The compound IDs are taken from the cited literature and represent different structural derivatives of the quinazolinone scaffold.

Experimental Protocols: Anticancer Activity

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compounds (dissolved in DMSO)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol 2: EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the Poly(Glu, Tyr) substrate.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Quinazolinone derivatives often exert their anticancer effects by targeting the EGFR signaling pathway, which is crucial for cell proliferation, survival, and migration. Inhibition of EGFR leads to the downregulation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR, ultimately inducing apoptosis.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition mTOR->Proliferation

Inhibition of the EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

Quinazolinone derivatives synthesized from this compound precursors have also shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone derivatives.

Compound IDMicroorganismMIC (µg/mL)Standard DrugStandard MIC (µg/mL)
A-2 E. coli---
A-4 P. aeruginosa---
A-5 S. aureus---
A-5 S. pyogenes---
A-6 C. albicans---

Note: Specific MIC values were not provided in the search results, but the compounds were reported to have "excellent" or "very good" activity against the listed microorganisms.

Experimental Protocols: Antimicrobial Activity

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Derivatives B Inoculate with Standardized Microorganism Suspension A->B C Incubate for 18-24h B->C D Visually Assess for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways, including metabolism, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of small molecule kinase inhibitors have been developed as targeted therapeutic agents. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Gefitinib (Iressa) and Erlotinib (Tarceva), which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Anthranilonitrile and its derivatives are key precursors in the synthesis of the quinazoline ring system. While the direct application of 5-bromoanthranilonitrile in the synthesis of kinase inhibitors is not extensively documented in peer-reviewed literature, its structure presents a valuable starting point for the generation of novel bromo-substituted quinazoline-based kinase inhibitors. The bromine atom can serve as a handle for further functionalization or can be strategically positioned to interact with specific residues in the kinase active site.

These application notes provide a proposed synthetic route and detailed experimental protocols for the synthesis of a 6-bromo-4-anilinoquinazoline kinase inhibitor, starting from this compound. The methodologies are based on well-established chemical transformations used in the synthesis of analogous quinazoline-based kinase inhibitors.[1][2][3][4]

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from this compound to yield a target 6-bromo-4-(3-chloro-4-fluoroanilino)quinazoline. The key steps are:

  • Cyclization of this compound to form 6-bromoquinazolin-4(3H)-one.

  • Chlorination of the quinazolinone to yield 6-bromo-4-chloroquinazoline.

  • Nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline to afford the final product.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one (Intermediate 1)

This protocol describes the cyclization of this compound to form the corresponding quinazolinone.

  • Materials:

    • This compound

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Buchner funnel and filter paper

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (10.0 g, 50.8 mmol) and formamide (50 mL).

    • Heat the mixture to reflux (approximately 210-220 °C) and maintain for 4 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into 200 mL of cold water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 6-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate 2)

This protocol details the chlorination of the quinazolinone intermediate.

  • Materials:

    • 6-Bromoquinazolin-4(3H)-one (Intermediate 1)

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 6-bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol) in thionyl chloride (30 mL).

    • Add a catalytic amount of DMF (3-4 drops).

    • Heat the mixture to reflux (approximately 75-80 °C) for 4 hours.[6] The suspension should dissolve to form a clear solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Co-evaporate the residue with toluene (2 x 20 mL) to remove any remaining traces of thionyl chloride.

    • The resulting solid, 6-bromo-4-chloroquinazoline, can be used in the next step without further purification.

Step 3: Synthesis of 6-Bromo-4-(3-chloro-4-fluoroanilino)quinazoline (Target Compound)

This protocol describes the final nucleophilic aromatic substitution to yield the target kinase inhibitor.

  • Materials:

    • 6-Bromo-4-chloroquinazoline (Intermediate 2)

    • 3-Chloro-4-fluoroaniline

    • Isopropanol

    • Diisopropylethylamine (DIPEA) (optional, as a base)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve 6-bromo-4-chloroquinazoline (4.0 g, 16.4 mmol) in isopropanol (80 mL) in a 250 mL round-bottom flask.

    • Add 3-chloro-4-fluoroaniline (2.63 g, 18.0 mmol) to the solution.

    • Optionally, add DIPEA (3.4 mL, 19.7 mmol) to act as an acid scavenger.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 6-8 hours.[1][7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (20 mL).

    • Dry the product under vacuum to afford 6-bromo-4-(3-chloro-4-fluoroanilino)quinazoline.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Data Presentation: Biological Activity of Bromo-Substituted Quinazoline Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of various bromo-substituted quinazoline derivatives against different protein kinases, as reported in the literature. This data provides a rationale for the synthesis of novel bromo-substituted analogs.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 19 (3-bromo-aniline derivative)EGFR3.2[8]
Compound 21 (4-bromo-phenylethylidene-hydrazinyl derivative)EGFRwt46.1[8]
Compound 22 EGFR40.7[8]
Compound 11 (N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine)Pan-HERSub-nanomolar[8]
Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)Aurora A- (Potent inhibitor)[9]
Erlotinib (for comparison)EGFR-[10]
Gefitinib (for comparison)EGFRwt38.9[8]

Note: The inhibitory activities and specific compound structures can be found in the cited literature.

Mandatory Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Survival, Proliferation Inhibitor Quinazoline Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow Start This compound Step1 Step 1: Cyclization (Formamide) Start->Step1 Intermediate1 Intermediate 1: 6-Bromoquinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl2) Intermediate1->Step2 Intermediate2 Intermediate 2: 6-Bromo-4-chloroquinazoline Step2->Intermediate2 Step3 Step 3: SNAr Reaction (Aniline Derivative) Intermediate2->Step3 Target Target Kinase Inhibitor Step3->Target Purification Purification & Characterization (NMR, MS, etc.) Target->Purification BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: Proposed workflow for synthesis and evaluation.

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel kinase inhibitors. The synthetic protocols outlined in these application notes, derived from established methodologies for analogous compounds, provide a solid framework for researchers to begin synthesizing and evaluating new chemical entities based on the 6-bromoquinazoline scaffold. The provided biological activity data for existing bromo-substituted quinazolines underscores the potential of this class of compounds as potent kinase inhibitors. Further exploration and optimization of derivatives synthesized from this compound could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Note and Protocol: Synthesis of N-Substituted 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted 5-bromoanthranilonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through two robust and widely applicable methods: Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and classical nucleophilic substitution for N-alkylation.

Introduction

N-substituted anthranilonitriles are important building blocks in medicinal chemistry, serving as precursors for the synthesis of quinazolines, benzodiazepines, and other heterocyclic systems of therapeutic interest. The 5-bromo substitution provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This protocol outlines reliable methods for the N-arylation and N-alkylation of this compound.

Reaction Pathways

Two primary pathways are described for the synthesis of N-substituted this compound:

  • N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between this compound and various aryl or heteroaryl halides.[1][2][3]

  • N-Alkylation via Nucleophilic Substitution: This method involves the reaction of this compound with alkyl halides in the presence of a base.

Diagram of the General Reaction Scheme

Synthesis_Pathways cluster_arylation N-Arylation cluster_alkylation N-Alkylation A This compound C N-Aryl-5-bromoanthranilonitrile A->C Pd Catalyst, Ligand, Base (Buchwald-Hartwig) D N-Alkyl-5-bromoanthranilonitrile A->D Base (e.g., K2CO3, NaH) B Aryl Halide (Ar-X) or Alkyl Halide (R-X) B->C B->D

Caption: General synthetic routes to N-substituted 5-bromoanthranilonitriles.

Experimental Protocols

Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (10 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-bromoanthranilonitrile.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous DMF (10 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution. If using sodium hydride, add it portion-wise (1.2 mmol, 1.2 equiv) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-alkyl-5-bromoanthranilonitrile.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted 5-bromoanthranilonitriles.

Table 1: N-Arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)-PyridineDCMRT1278
24-Methoxyphenyl bromidePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101885
32-Pyridyl chloridePd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane1002472

Table 2: N-Alkylation of this compound

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMFRT1292
2Ethyl iodideNaHTHFRT888
3Propargyl bromideCs₂CO₃Acetonitrile50695

Workflow Diagrams

Experimental Workflow for N-Arylation

N_Arylation_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Ligand, Base, and Solvent start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert reaction Heat and Stir (100-110 °C, 12-24h) inert->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Quench, Extract, Wash, and Dry monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation protocol.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_halide Add Alkyl Halide add_base->add_halide reaction Stir at Room Temperature (8-16h) add_halide->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Quench with Water and Precipitate Product monitoring->workup Reaction Complete isolation Filter and Dry Solid workup->isolation purification Recrystallize or Purify by Column Chromatography isolation->purification product Characterize Pure Product purification->product

Caption: Workflow for the N-alkylation protocol.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Reaction of 5-Bromoanthranilonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoanthranilonitrile (2-amino-5-bromobenzonitrile) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds with significant biological activity. Its reaction with various amines opens avenues to a diverse range of molecular scaffolds, most notably quinazoline and benzimidazole derivatives. These products have garnered substantial interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

This document provides detailed application notes and experimental protocols for the reaction of this compound with amines, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Furthermore, it explores the subsequent transformation of the resulting N-aryl anthranilonitriles into bioactive quinazoline derivatives and their role as inhibitors of key signaling pathways in cancer.

Key Applications

Derivatives of this compound are pivotal intermediates in the synthesis of compounds with a wide array of biological activities. A primary application lies in the development of kinase inhibitors for cancer therapy. The quinazoline scaffold, readily accessible from this compound, is a well-established pharmacophore in numerous FDA-approved drugs that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.[3][4]

Specifically, 6-bromoquinazoline derivatives, directly synthesized from this compound, have shown potent cytotoxic activity against various cancer cell lines.[2][3] For instance, certain 6-bromo-2-substituted-quinazolin-4(3H)-one derivatives have demonstrated significant antiproliferative effects against breast (MCF-7) and colon (SW480) cancer cells, with IC50 values in the low micromolar range.[2]

Reaction Methodologies

The primary methods for coupling this compound with amines are the Buchwald-Hartwig amination and the Ullmann condensation.

1. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds. It is characterized by its broad substrate scope, functional group tolerance, and relatively mild reaction conditions. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.

2. Ullmann Condensation:

This copper-catalyzed reaction is a classical method for N-arylation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative and sometimes complementary approach, particularly for certain substrates. Microwave-assisted Ullmann reactions can significantly reduce reaction times.

Data Presentation

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1101878
3MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene902492
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)LHMDSTHF801665

Data is representative and based on analogous reactions. Optimization for specific substrates is recommended.

Table 2: Copper-Catalyzed Ullmann Condensation of this compound (Representative Data)
EntryAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202475
22-AminopyridineCuI (10)L-Proline (20)K₃PO₄DMSO1303668
3IndoleCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃Toluene1101882
4PiperidineCu₂O (10)NoneK₂CO₃NMP1504855

Data is representative and based on analogous reactions. Optimization for specific substrates is recommended.

Table 3: Anticancer Activity of 6-Bromoquinazoline Derivatives
Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
5b 6-Bromo-3-(3-fluorophenyl)quinazolin-4(3H)-oneMCF-7 (Breast)0.53[3]
SW480 (Colon)1.95[3]
8a 2-((6-Bromo-4-oxoquinazolin-3(4H)-yl)methylthio)acetic acidMCF-7 (Breast)15.85[2]
SW480 (Colon)17.85[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with an aromatic amine.

Materials:

  • This compound

  • Aromatic amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) and the aromatic amine (1.2 mmol).

  • Add sodium tert-butoxide (1.4 mmol) portion-wise under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation

This protocol outlines a general method for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous DMF (5 mL) and the amine (1.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 6-Bromo-4-iminoquinazolines

This protocol describes the cyclization of the N-arylated anthranilonitrile product to form a quinazoline derivative.

Materials:

  • N-Aryl-2-amino-5-bromobenzonitrile (from Protocol 1 or 2)

  • Formamidine acetate

  • 2-Methoxyethanol

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add N-aryl-2-amino-5-bromobenzonitrile (1.0 mmol) and formamidine acetate (5.0 mmol).

  • Add 2-methoxyethanol (10 mL).

  • Heat the reaction mixture to reflux (approximately 125 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Signaling Pathways and Mechanism of Action

The quinazoline derivatives synthesized from this compound often exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][4] These pathways ultimately promote cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF.[1] Upon binding of VEGF-A, VEGFR-2 dimerizes and becomes autophosphorylated, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. Quinazoline derivatives can also target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis: Endothelial Cell Proliferation, Migration, Survival MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinazolines.

Experimental Workflow

The overall process from starting materials to the final biologically active compounds can be summarized in the following workflow.

Experimental_Workflow Start This compound + Amine Coupling C-N Coupling Reaction (Buchwald-Hartwig or Ullmann) Start->Coupling Intermediate N-Substituted-2-amino-5-bromobenzonitrile Coupling->Intermediate Cyclization Cyclization with One-Carbon Source (e.g., Formamidine acetate) Intermediate->Cyclization Product 6-Bromoquinazoline Derivative Cyclization->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Structural Characterization (NMR, MS, etc.) Purification->Analysis Bioassay Biological Evaluation (e.g., Cytotoxicity Assays, Kinase Inhibition Assays) Analysis->Bioassay

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[3][4] 5-Bromoanthranilonitrile is a valuable building block, featuring a reactive bromine atom poised for cross-coupling, an amino group, and a nitrile functionality, all of which can be leveraged for the synthesis of diverse molecular scaffolds for drug discovery and materials science.

These application notes provide a detailed framework and experimental protocols for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The resulting 5-aryl-anthranilonitrile derivatives are key intermediates for the synthesis of a wide array of biologically active molecules.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane and water (typically a 4:1 to 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[7]

Protocol 2: Procedure using a Pre-catalyst System (e.g., Pd(dppf)Cl₂)

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (K₃PO₄, 2.0-3.0 equiv.), and the palladium pre-catalyst (Pd(dppf)Cl₂, 1-3 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction's progress via TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki coupling reactions of bromo-substituted anilines and related compounds, which can be used as a starting point for the optimization of reactions with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-4-chloro-5-methylbenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012~85-95[3]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80284[1]
34-BromoanisolePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2)i-PrOH/H₂ORT195[8]
43-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2) / SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001592[9]
55-BromoindolePhenylboronic acidPd-Nanoparticles (5)K₃PO₄ (5)H₂O40676[10]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-Br (R = Anthranilonitrile) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex R-Pd(II)L_n-Ar transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar (Coupled Product) reductive_elimination->product reactants1 This compound reactants1->oxidative_addition reactants2 Ar-B(OH)₂ + Base reactants2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Ar/N₂) A->B C Add Catalyst and Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor by TLC / LC-MS D->E F Cool to RT, Dilute with Organic Solvent E->F Reaction Complete G Aqueous Wash (Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for Suzuki coupling reactions.

Applications in Drug Development

The Suzuki-Miyaura coupling is a powerful tool in medicinal chemistry, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. The 5-aryl-anthranilonitrile scaffold produced from this reaction can serve as a precursor to a variety of heterocyclic ring systems with known biological activity, such as quinazolines, quinazolinones, and other fused heterocycles. These structures are prevalent in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to diversify the "aryl" component of the molecule allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a strategic reaction in lead optimization and drug candidate selection.[4][8]

Troubleshooting and Safety

  • Low or No Yield: Ensure the inert atmosphere is strictly maintained, as oxygen can deactivate the palladium catalyst. Check the quality and purity of reagents, particularly the boronic acid and solvents. Anhydrous conditions are often crucial. Consider screening different catalysts, ligands, bases, and solvents as outlined in the data table.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing reaction. Using a stronger base or different solvent system can sometimes mitigate this issue.

  • Safety: Palladium catalysts and some reagents can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions under pressure or at high temperatures should be conducted with caution, using a blast shield.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-bromoanthranilonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The methodologies described herein—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer efficient and adaptable strategies for the functionalization of the anthranilonitrile core.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of coupling partners. For this compound, the reactivity of the carbon-bromine bond allows for selective functionalization at the 5-position, paving the way for the synthesis of novel substituted anthranilonitrile derivatives.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Sonogashira reactions) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-anthranilonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-anthranilonitrile.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-substituted Aromatics

While specific data for this compound is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous aryl bromides.

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME802~85
25,7-DibromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012~70-80 (mono-substitution)
35-BromoindolePhenylboronic acidPd-nanoparticles (5)K₃PO₄H₂O40-Good
42-Bromo-4-fluoroanilinePhenylboronic acid(dppf)PdCl₂Et₃NDioxaneReflux--

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-anthranilonitriles

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.[1][2] This reaction is crucial for the synthesis of various biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 mol%)[2]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of Substituted Aryl Bromides

The following table presents typical conditions for the Buchwald-Hartwig amination of various aryl bromides, which can serve as a starting point for the amination of this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene1100.1795
25-Bromo-2-chlorobenzo[d]thiazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10012High
35-Bromo-1,3-dichloro-2-ethoxybenzeneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-BuToluene11012-24Good
42-Bromo-5-(trifluoromethyl)anilinePrimary AminePd₂(dba)₃Phosphine LigandBaseAnhydrous Solvent80-11012-24-

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-HBr) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Sonogashira_Decision_Tree start Start: Sonogashira Coupling of This compound reagents Combine this compound, Pd catalyst, CuI, and base in solvent start->reagents inert Purge with Inert Gas reagents->inert add_alkyne Add Terminal Alkyne inert->add_alkyne heat Heat to 60-70°C add_alkyne->heat monitor Monitor by TLC heat->monitor workup Workup: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AlkeneCoord [Ar-Pd(II)L(Alkene)]⁺Br⁻ OxAdd->AlkeneCoord Alkene Coordination Insertion R-CH₂-CH(Ar)-Pd(II)L₂Br AlkeneCoord->Insertion Migratory Insertion BetaHydride H-Pd(II)L₂(Br) Insertion->BetaHydride β-Hydride Elimination Product Ar-Alkene Insertion->Product BetaHydride->Pd0 Reductive Elimination (+Base)

References

Troubleshooting & Optimization

Optimizing the Synthesis of 5-Bromoanthranilonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 5-Bromoanthranilonitrile. The information is presented in a clear question-and-answer format to directly address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared from 2-Amino-5-bromobenzonitrile via a Sandmeyer reaction.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages of the Sandmeyer reaction: diazotization and the subsequent copper-catalyzed cyanation.

  • Incomplete Diazotization: The conversion of the primary aromatic amine (2-Amino-5-bromobenzonitrile) to the diazonium salt is critical.[1][2] This reaction is highly sensitive to temperature and acid concentration. If the temperature rises above the optimal 0-5 °C range, the unstable diazonium salt can decompose, leading to the formation of undesired phenols and other byproducts.[2] An insufficient amount of acid can lead to incomplete diazotization.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after preparation.[1] Any delay can lead to decomposition, significantly reducing the yield of the desired product. Solid diazonium salts are explosive and should not be isolated.[3]

  • Suboptimal Copper Catalyst: The copper(I) cyanide (CuCN) used in the Sandmeyer reaction is the source of the nitrile group. The quality and reactivity of the CuCN can greatly impact the reaction outcome.

  • Side Reactions: Several side reactions can compete with the desired cyanation, including the formation of aryl halides (from the counter-ion of the diazonium salt) and coupling reactions.

Question 2: My final product is contaminated with a significant amount of a phenolic impurity. What is the likely cause and how can I prevent it?

Answer: The presence of a phenolic impurity, likely 5-bromo-2-hydroxybenzonitrile, is a common issue and is almost always due to the reaction of the intermediate diazonium salt with water.

This can occur under the following conditions:

  • High Reaction Temperature: As mentioned previously, allowing the temperature of the diazotization or the Sandmeyer reaction to rise above 5-10 °C significantly increases the rate of reaction with water, leading to phenol formation.[2]

  • Excess Water: While the reaction is typically carried out in an aqueous medium, minimizing the overall water content can help to reduce the formation of the phenolic byproduct.

To prevent this, it is crucial to maintain strict temperature control throughout the diazotization and cyanation steps, using an ice-salt bath if necessary.[2]

Question 3: The reaction seems to stall, and I observe a lot of starting material (2-Amino-5-bromobenzonitrile) remaining. What could be the problem?

Answer: Incomplete conversion of the starting material can be attributed to several factors:

  • Insufficient Nitrous Acid: Nitrous acid, generated in situ from sodium nitrite and a strong acid, is the diazotizing agent.[2] An inadequate amount of sodium nitrite or acid will result in incomplete conversion of the starting amine. A slight excess of nitrous acid is often used to ensure complete reaction, which can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).[1][2]

  • Poor Quality of Reagents: The purity of the 2-Amino-5-bromobenzonitrile and sodium nitrite is important for a successful reaction.

  • Inadequate Mixing: Homogeneous mixing is essential for the diazotization reaction to proceed to completion. Vigorous stirring is necessary, especially if the starting amine salt has low solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 2-Amino-5-bromobenzonitrile.[4][5]

Q2: What is the key reaction used to synthesize this compound?

A2: The Sandmeyer reaction is the primary method used for this transformation.[6][7][8][9] This reaction involves the conversion of the amino group of 2-Amino-5-bromobenzonitrile into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[7][9]

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameter is temperature. The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2] Other important parameters include the stoichiometry of the reagents (especially the sodium nitrite and acid) and the reaction time.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through extraction and chromatography. The reaction mixture is usually neutralized and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be further purified by flash column chromatography using a suitable solvent system, such as hexane/ethyl acetate.[10]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol provides a general procedure for the synthesis of this compound from 2-Amino-5-bromobenzonitrile.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (use with extreme caution)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-bromobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 eq.) in cold deionized water.

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension, ensuring the temperature is maintained between 0 °C and 5 °C.[2]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Monitor the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (an immediate blue-black color indicates completion).[2]

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.3 eq.) in water. Caution: Cyanides are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Cool the copper cyanide solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography using a hexane/ethyl acetate gradient.[10]

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Deviation
Diazotization Temperature 0 - 5 °C[2]Higher temperatures lead to diazonium salt decomposition and formation of phenolic impurities.
Sodium Nitrite (eq.) 1.05 - 1.1Insufficient amount leads to incomplete reaction; significant excess can lead to side reactions.
Hydrochloric Acid (eq.) 2.5 - 3.0Insufficient acid results in incomplete diazotization.
Sandmeyer Reaction Temp. 0 - 10 °C (addition), then RT to 60 °CHigher initial temperatures can cause uncontrolled decomposition of the diazonium salt.
Copper(I) Cyanide (eq.) 1.1 - 1.3A stoichiometric amount is required for the cyanation reaction.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Start: 2-Amino-5-bromobenzonitrile dissolve Dissolve in HCl/H₂O start->dissolve cool_amine Cool to 0-5 °C dissolve->cool_amine diazotize Add NaNO₂ dropwise (0-5 °C) cool_amine->diazotize prep_nitrite Prepare NaNO₂ solution cool_nitrite Cool NaNO₂ solution prep_nitrite->cool_nitrite stir_diaz Stir for 30 min diazotize->stir_diaz test_diaz Test with starch-iodide paper stir_diaz->test_diaz diaz_salt Diazonium Salt Solution test_diaz->diaz_salt sandmeyer Add diazonium salt (0-10 °C) diaz_salt->sandmeyer prep_cu Prepare CuCN/NaCN solution cool_cu Cool CuCN solution prep_cu->cool_cu cool_cu->sandmeyer warm_react Warm to RT, then heat sandmeyer->warm_react neutralize Neutralize warm_react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause_temp High Temperature low_yield->cause_temp cause_decomp Diazonium Decomposition low_yield->cause_decomp cause_reagents Reagent Issue low_yield->cause_reagents impurity Phenolic Impurity impurity->cause_temp impurity->cause_decomp stall Reaction Stalls stall->cause_reagents cause_mixing Inadequate Mixing stall->cause_mixing sol_temp Maintain 0-5 °C cause_temp->sol_temp sol_immediate Use Diazonium Salt Immediately cause_decomp->sol_immediate sol_reagents Check Reagent Purity & Stoichiometry cause_reagents->sol_reagents sol_stir Ensure Vigorous Stirring cause_mixing->sol_stir

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting common problems in 5-Bromoanthranilonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 5-Bromoanthranilonitrile. The information is tailored for researchers, scientists, and drug development professionals to help overcome challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies for this compound are:

  • Electrophilic Bromination of Anthranilonitrile: This involves the direct bromination of the anthranilonitrile starting material using a suitable brominating agent.

  • Sandmeyer Reaction: This route typically starts with a corresponding bromo-substituted aniline derivative, which is then diazotized and subsequently converted to the nitrile.

Q2: What are the most common causes of low yield in the synthesis of this compound?

A2: Low yields in the synthesis of this compound can often be attributed to several factors depending on the chosen synthetic route. For the bromination route, incomplete reaction, and formation of multiple brominated isomers are common issues. In the Sandmeyer reaction, incomplete diazotization, premature decomposition of the diazonium salt, and competing side reactions can significantly reduce the yield.[1][2][3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the typical impurities I should expect?

A4: Depending on the synthetic route, common impurities may include:

  • From Bromination: Unreacted anthranilonitrile, di-brominated or other isomeric bromo-anthranilonitrile products.

  • From Sandmeyer Reaction: Phenolic byproducts from the reaction of the diazonium salt with water, and unreacted starting amine.

Q5: What are the recommended purification methods for this compound?

A5: The most common methods for purifying this compound are recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the impurity profile. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective.

Troubleshooting Guides

Route 1: Electrophilic Bromination of Anthranilonitrile

This section addresses common issues encountered during the direct bromination of anthranilonitrile.

Problem Possible Cause(s) Recommended Solutions
Low Product Yield - Incomplete reaction. - Formation of multiple isomers. - Over-bromination (di-bromination).- Increase reaction time or temperature cautiously, monitoring by TLC. - Optimize the reaction temperature to favor the desired isomer. - Use a milder brominating agent or control the stoichiometry of the brominating agent carefully.
Difficult Purification - Presence of closely related isomers. - Formation of tar-like byproducts.- Utilize a high-resolution purification technique like flash column chromatography with a slow gradient. - Consider a different recrystallization solvent or a multi-solvent system. - Ensure the reaction is run at a controlled temperature to minimize byproduct formation.
Reaction does not start - Inactive brominating agent. - Insufficient activation of the aromatic ring.- Use a fresh batch of the brominating agent. - Ensure the reaction conditions are appropriate for the chosen brominating agent (e.g., use of a Lewis acid catalyst if required).
Route 2: Sandmeyer Reaction

This section provides troubleshooting for the synthesis of this compound via a Sandmeyer reaction.

Problem Possible Cause(s) Recommended Solutions
Low Product Yield - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient cyanation.- Ensure the temperature is maintained between 0-5 °C during diazotization. - Use a slight excess of sodium nitrite and ensure adequate acidity. - Add the diazonium salt solution to the cyanide solution slowly and at a controlled temperature. - Use a freshly prepared solution of the copper(I) cyanide catalyst.
Formation of Phenolic Byproducts - Reaction of the diazonium salt with water.- Maintain a low temperature throughout the diazotization and Sandmeyer reaction steps. - Ensure the reaction medium is sufficiently acidic.
Foaming or Vigorous Gas Evolution - Rapid decomposition of the diazonium salt.- Control the rate of addition of sodium nitrite during diazotization. - Ensure the reaction temperature is kept low and stable.

Experimental Protocols

Illustrative Protocol 1: Bromination of Anthranilonitrile with N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

Materials:

  • Anthranilonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve anthranilonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Illustrative Protocol 2: Sandmeyer Reaction for Synthesis of this compound

This protocol is a general guideline for the conversion of a bromo-amino precursor to this compound.

Materials:

  • 2-Amino-4-bromobenzonitrile (or a similar precursor)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: Step A: Diazotization

  • Suspend 2-amino-4-bromobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.5 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound. Note that actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Synthetic Routes

Parameter Electrophilic Bromination Sandmeyer Reaction
Typical Yield 60-80%50-75%
Reaction Time 1-3 hours3-5 hours
Key Reagents Anthranilonitrile, NBSBromo-amino precursor, NaNO₂, CuCN
Common Byproducts Isomeric bromides, di-bromo productsPhenols, unreacted amine

Table 2: Illustrative Purification Data for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Parameters
Recrystallization 85>9870-85Solvent: Ethanol/Water
Column Chromatography 85>9960-75Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate gradient

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflows cluster_bromination Route 1: Electrophilic Bromination cluster_sandmeyer Route 2: Sandmeyer Reaction A1 Anthranilonitrile B1 Bromination (e.g., NBS) A1->B1 C1 Crude this compound B1->C1 D1 Purification C1->D1 E1 Pure this compound D1->E1 A2 Bromo-amino Precursor B2 Diazotization (NaNO2, Acid) A2->B2 C2 Diazonium Salt B2->C2 D2 Cyanation (CuCN) C2->D2 E2 Crude this compound D2->E2 F2 Purification E2->F2 G2 Pure this compound F2->G2

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield in Synthesis Route Which Synthetic Route? Start->Route Bromination_Check Check Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry Route->Bromination_Check Bromination Sandmeyer_Check Check Diazotization: - Temperature (0-5 °C) - Acidity - NaNO2 addition rate Route->Sandmeyer_Check Sandmeyer Isomer_Check Analyze for Isomers (TLC, HPLC, NMR) Bromination_Check->Isomer_Check Cyanation_Check Check Cyanation Step: - Catalyst Activity - Temperature Control Sandmeyer_Check->Cyanation_Check Decomposition_Check Look for Phenolic Byproducts (TLC, HPLC) Sandmeyer_Check->Decomposition_Check Purification_Optimization Optimize Purification: - Recrystallization Solvent - Chromatography Gradient Cyanation_Check->Purification_Optimization Isomer_Check->Purification_Optimization Decomposition_Check->Purification_Optimization

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 5-Bromoanthranilonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromoanthranilonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the chemical structure of this compound (a polar aromatic compound), and solubility data of similar compounds like 2-aminobenzonitrile and 5-acetyl-2-aminobenzonitrile, good starting points for solvent screening are ethanol, ethyl acetate, and chloroform .[1][2] A mixed solvent system, such as ethanol/water, may also be effective.[3] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What is the expected melting point of pure this compound?

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try the following techniques:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow the solution to cool again.

  • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: What should I do if the compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool more slowly to encourage the formation of crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low Recovery of Purified Product - The compound is significantly soluble in the cold solvent.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during transfer.
Colored Impurities in Crystals - The impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- A second recrystallization may be necessary to achieve higher purity.
Crystals are Very Fine or Powdery - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, more well-defined crystals.
No Crystals Form - The solution is not saturated.- The presence of impurities inhibits crystallization.- Induce crystallization by scratching the flask or adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Try a different recrystallization solvent or a mixed solvent system.
Compound Oils Out - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the solution temperature.- Add more solvent to the hot solution to reduce the concentration.- Allow the solution to cool more slowly.- Consider using a solvent with a lower boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the initial purity of the compound and the chosen solvent.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 20-30 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the solid upon heating.

  • Allow the solution to cool to room temperature. The formation of crystals indicates a potentially good solvent.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean Erlenmeyer flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the expected literature value indicates high purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out Oiling Out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product filter_dry->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution of Crude Product solvent_selection->dissolution decolorization 3. Decolorization (Optional) dissolution->decolorization hot_filtration 4. Hot Filtration decolorization->hot_filtration crystallization 5. Crystallization hot_filtration->crystallization isolation 6. Isolation & Washing crystallization->isolation drying 7. Drying isolation->drying analysis 8. Purity Analysis (Melting Point) drying->analysis end End analysis->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: 5-Bromoanthranilonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Bromoanthranilonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For routine purity analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in this compound typically originate from the starting materials and side-products of the synthesis process. A common synthetic route involves the Sandmeyer reaction of 2-amino-5-bromobenzonitrile. Therefore, potential impurities could include:

  • Unreacted 2-amino-5-bromobenzonitrile: The starting material for the cyanation reaction.

  • Isomeric byproducts: Small amounts of other brominated or cyano-substituted isomers formed during the synthesis.

  • Residual reagents and solvents: Any remaining chemicals from the reaction and workup steps.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity and the relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing brominated benzonitrile derivatives.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of a reaction or purification.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help in identifying and quantifying impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseRecommended Solution
No crystal formation upon cooling. The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Seeding the solution with a pure crystal of this compound can also induce crystallization.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent mixture where the compound has lower solubility at room temperature and below. Good starting points for solvent screening include isopropanol, ethanol, or a mixture of toluene and heptane.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Perform a preliminary purification step, such as a wash or a quick filtration through a small plug of silica gel, before recrystallization.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Too much solvent was used to wash the crystals.Use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter.
Column Chromatography Troubleshooting
IssuePossible CauseRecommended Solution
Poor separation of the product from impurities. The mobile phase polarity is too high.Decrease the polarity of the mobile phase. A common eluent system for brominated aromatic compounds is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
The mobile phase polarity is too low.If the desired compound is not moving down the column, gradually increase the polarity of the mobile phase.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels in the stationary phase.
The product is eluting too quickly with the solvent front. The mobile phase is too polar.Use a less polar mobile phase.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracking of the silica gel bed. Improper packing of the column.Pack the column using a slurry method and allow it to settle without letting the solvent level drop below the top of the silica.
The column ran dry.Always keep the solvent level above the stationary phase.

Quantitative Data Summary

The following table presents representative data on the purity of this compound before and after purification by the recommended methods.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Isopropanol)94.5%99.2%85%
Column Chromatography (Hexane:Ethyl Acetate gradient)94.5%>99.8%78%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, isopropanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of isopropanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: A mixture of hexane and ethyl acetate is a good starting eluent system. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into a vertical chromatography column with a cotton or glass wool plug at the bottom. Allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the solvent level drop below the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: HPLC Purity Analysis of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chrom Column Chromatography crude->column_chrom High Purity Separation pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, HPLC) start->check_impurities is_major Major Impurities? check_impurities->is_major is_polar Impurities More Polar? is_major->is_polar No (Minor) column_chrom Column Chromatography is_major->column_chrom Yes recrystallize Recrystallization is_polar->recrystallize Yes is_polar->column_chrom No pure_product Pure Product recrystallize->pure_product column_chrom->pure_product

Caption: Decision logic for selecting a purification method.

Preventing decomposition of 5-Bromoanthranilonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromoanthranilonitrile during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction. This reaction typically involves the diazotization of 2-amino-5-bromobenzonitrile to form a diazonium salt, which is then reacted with a cyanide source, commonly copper(I) cyanide, to yield the final product.[1][2]

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The primary decomposition pathways include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to form 5-bromoanthranilamide or 5-bromoanthranilic acid.[3][4][5]

  • Decomposition of the intermediate diazonium salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic byproducts (5-bromo-2-hydroxybenzonitrile) and other impurities.[6][7]

  • Dehalogenation: Loss of the bromine atom from the aromatic ring can occur under certain reductive conditions or as a side reaction.

  • Azo coupling: The diazonium salt intermediate can react with electron-rich aromatic compounds, including the starting material or product, to form colored azo dye impurities.[8]

Q3: How can I minimize the formation of byproducts during the Sandmeyer reaction?

A3: To minimize byproducts:

  • Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[8]

  • Use a slight excess of the copper(I) cyanide to ensure complete conversion of the diazonium salt.

  • Ensure the reaction medium is sufficiently acidic during diazotization to prevent premature decomposition and unwanted side reactions.[9]

  • Add the diazonium salt solution slowly to the cyanide solution to control the reaction rate and temperature.

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a widely used method to purify solid organic compounds. A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10]

  • Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica gel is an effective method.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete diazotization of 2-amino-5-bromobenzonitrile.Ensure the use of a sufficient excess of sodium nitrite and a strong acid (e.g., HCl, H2SO4). Maintain a low temperature (0-5 °C) throughout the addition of the nitrite solution.[8]
Decomposition of the diazonium salt intermediate.Keep the temperature of the diazonium salt solution strictly controlled (0-5 °C) and use it immediately after preparation. Avoid exposure to light.
Inefficient Sandmeyer reaction.Use a fresh, high-quality source of copper(I) cyanide. Ensure the reaction is stirred efficiently to promote mixing.
Presence of a Colored Impurity (often reddish or orange) Formation of azo compounds due to the coupling of the diazonium salt with an activated aromatic ring.[8]Maintain a sufficiently acidic pH during the diazotization and coupling steps to suppress azo coupling. Avoid excess unreacted 2-amino-5-bromobenzonitrile.
Product contains 5-bromo-2-hydroxybenzonitrile Decomposition of the diazonium salt by reaction with water.[7]Work at low temperatures and minimize the amount of water present in the Sandmeyer reaction step where possible.
Product contains 5-bromoanthranilamide or 5-bromoanthranilic acid Hydrolysis of the nitrile group during workup or purification.[3][4]During workup, use neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If a basic wash is necessary, perform it quickly and at a low temperature.
Difficulty in Crystallizing the Final Product Presence of significant impurities that inhibit crystal formation.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect choice of crystallization solvent.Perform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

1. Diazotization of 2-amino-5-bromobenzonitrile:

  • Dissolve 2-amino-5-bromobenzonitrile in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

2. Sandmeyer Cyanation:

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or an organic solvent).

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring, maintaining the temperature as recommended by the specific procedure, often allowing it to warm slowly to room temperature or slightly above.

  • Stir the reaction mixture for a specified time until the evolution of nitrogen gas ceases.

3. Workup and Purification:

  • The reaction mixture is typically neutralized or made slightly basic and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting Troubleshooting Low Yield of this compound start Low Yield Observed check_diazotization Check Diazotization Conditions start->check_diazotization check_sandmeyer Check Sandmeyer Reaction start->check_sandmeyer check_workup Review Workup & Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control reagent_quality Reagent Quality/Stoichiometry Issue? check_diazotization->reagent_quality catalyst_activity Inactive CuCN? check_sandmeyer->catalyst_activity hydrolysis_issue Evidence of Hydrolysis? check_workup->hydrolysis_issue solution1 Maintain 0-5°C during diazotization temp_control->solution1 Yes solution2 Use fresh NaNO2 Ensure sufficient acid reagent_quality->solution2 Yes solution3 Use fresh, high-quality CuCN catalyst_activity->solution3 Yes solution4 Neutralize carefully Avoid prolonged base/acid contact hydrolysis_issue->solution4 Yes

Caption: Troubleshooting workflow for low yield.

Decomposition Pathways of this compound

decomposition_pathways Decomposition of this compound and its Precursor start 2-amino-5-bromobenzonitrile diazonium 5-bromo-2-cyanobenzenediazonium salt start->diazonium Diazotization (NaNO2, H+) product This compound diazonium->product Sandmeyer (CuCN) phenol 5-bromo-2-hydroxybenzonitrile (Phenolic Impurity) diazonium->phenol Decomposition (H2O, heat) azo_dye Azo Dye Impurity diazonium->azo_dye Azo Coupling amide 5-bromoanthranilamide product->amide Hydrolysis (mild acid/base) acid 5-bromoanthranilic acid amide->acid Hydrolysis (strong acid/base)

Caption: Key decomposition pathways.

References

Technical Support Center: 5-Bromoanthranilonitrile Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Bromoanthranilonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The most common challenges include:

  • Heat Management: Exothermic bromination reactions can be difficult to control on a larger scale due to the non-linear decrease in the surface-area-to-volume ratio of the reactor.[1][2] This can lead to temperature gradients, side reactions, and potential thermal runaway.[3]

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" during reagent addition, leading to the formation of impurities.[4] This is particularly critical in heterogeneous reaction mixtures.

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at a larger scale due to prolonged reaction times or temperature deviations.[5] Common impurities can include starting materials, over-brominated products, or products from side reactions.

  • Product Isolation and Purification: Crystallization processes that work well in the lab may not be as effective on a larger scale, leading to issues with crystal size, purity, and yield.[6][7]

  • Safety Hazards: Handling larger quantities of corrosive or toxic reagents like bromine or N-bromosuccinimide (NBS) introduces significant safety risks that must be carefully managed.[3]

Q2: How does the choice of brominating agent affect the scale-up process?

A2: The choice of brominating agent is critical for a safe and successful scale-up.

  • Elemental Bromine (Br₂): While cost-effective, bromine is highly corrosive and volatile, making it difficult to handle in large quantities.[3] Its addition needs to be carefully controlled to manage the exothermicity of the reaction.

  • N-Bromosuccinimide (NBS): NBS is a solid and is often considered a milder and more selective brominating agent.[3] However, it can also pose thermal hazards, especially in certain solvents like DMF, and its solubility can be a limiting factor.[8] Dose-controlled addition is often necessary for both safety and selectivity.[3]

Q3: What are the key parameters to monitor during the scale-up of the crystallization of this compound?

A3: Key parameters to monitor during crystallization scale-up include:

  • Cooling Rate: A controlled and slower cooling rate is generally preferred on a larger scale to promote the growth of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or even "oiling out."

  • Agitation Speed: The agitation must be sufficient to keep the solid suspended and ensure uniform temperature, but not so vigorous that it causes crystal breakage (attrition), which can complicate filtration.

  • Solvent Selection and Volume: The solvent system must be carefully chosen to ensure the product has high solubility at high temperatures and low solubility at low temperatures.[9] The solvent volume is a critical parameter that can impact yield.[2]

  • Seeding: Introducing seed crystals at the appropriate temperature can help control the crystallization process and ensure a consistent crystal size distribution.

Troubleshooting Guides

Problem 1: Low Yield of this compound at Pilot Scale
Potential Cause Troubleshooting Step Experimental Protocol
Incomplete Reaction Monitor reaction progress using in-process controls (e.g., HPLC, UPLC). Extend reaction time if necessary.See Protocol 1: In-Process Reaction Monitoring
Side Reactions/Impurity Formation Optimize reaction temperature and reagent addition rate. Use a reaction calorimeter to study the heat flow and identify potential exotherms.See Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
Product Loss During Work-up/Isolation Analyze all waste streams (e.g., mother liquor) to quantify product loss. Optimize extraction and crystallization solvent volumes.See Protocol 3: Crystallization Optimization
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step Experimental Protocol
Poor Mixing Improve agitation efficiency. Consider changing the impeller design or adding baffles to the reactor.[1]N/A (Engineering Control)
Localized Overheating Slow down the addition rate of the brominating agent. Improve cooling capacity of the reactor.See Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
Inefficient Crystallization Optimize the crystallization solvent system and cooling profile to improve impurity rejection.See Protocol 3: Crystallization Optimization
Co-precipitation of Starting Material Adjust the final crystallization temperature or solvent ratio to ensure the starting material remains in the mother liquor.See Protocol 3: Crystallization Optimization

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring
  • Sampling: Carefully withdraw a small, representative sample from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Quenching: Immediately quench the reaction in the sample by adding a suitable reagent (e.g., a solution of sodium thiosulfate to neutralize any remaining brominating agent).

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC or UPLC analysis.

  • Analysis: Inject the prepared sample onto an HPLC or UPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV).

  • Data Interpretation: Quantify the peak areas of the starting material, product, and any major impurities to track the reaction progress and impurity formation over time.

Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
  • Setup: Configure a reaction calorimeter (e.g., RC1) to mimic the proposed pilot plant conditions (e.g., heating/cooling jacket, stirrer type, dosing pump).

  • Calibration: Perform a calibration of the system to ensure accurate heat flow measurements.

  • Reaction Run: Charge the reactor with the starting material and solvent. Begin stirring and bring the reactor to the desired starting temperature.

  • Dosing: Add the brominating agent at the planned rate for the scaled-up process.

  • Data Collection: Continuously record the reaction temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete.

  • Analysis: Analyze the data to determine the total heat of reaction, the maximum heat flow, and the potential for adiabatic temperature rise. This information is crucial for ensuring the plant's cooling systems can handle the reaction exotherm.[9]

Protocol 3: Crystallization Optimization
  • Solvent Screening: In parallel, test the solubility of the crude this compound in a range of single and mixed solvent systems at both room temperature and elevated temperatures.

  • Cooling Crystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent system. Cool the solution slowly and in a controlled manner. Observe the temperature at which crystallization begins (cloud point).

  • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent. Slowly add an "anti-solvent" (in which the product is poorly soluble) until the solution becomes cloudy.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the composition of the mother liquor by HPLC or UPLC to determine the effectiveness of impurity rejection and the extent of product loss.

Visualizations

Reaction_Troubleshooting Start Scale-up Issue Identified LowYield Low Yield Start->LowYield HighImpurities High Impurities Start->HighImpurities IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check IPC SideReactions Side Reactions? LowYield->SideReactions Analyze byproducts LossOnIsolation Loss on Isolation? LowYield->LossOnIsolation Analyze mother liquor PoorMixing Poor Mixing? HighImpurities->PoorMixing Review agitation Overheating Localized Overheating? HighImpurities->Overheating Check temp profile InefficientCrystallization Inefficient Crystallization? HighImpurities->InefficientCrystallization Optimize crystallization Extend_Time Extend Reaction Time IncompleteReaction->Extend_Time Optimize_Conditions Optimize Temp/Addition SideReactions->Optimize_Conditions Optimize_Workup Optimize Work-up LossOnIsolation->Optimize_Workup Improve_Agitation Improve Agitation PoorMixing->Improve_Agitation Control_Exotherm Slow Addition/Improve Cooling Overheating->Control_Exotherm Rescreen_Solvents Re-screen Solvents InefficientCrystallization->Rescreen_Solvents

Caption: Troubleshooting workflow for scale-up issues.

Experimental_Workflow cluster_reaction Reaction Optimization cluster_isolation Isolation & Purification ReactionCalorimetry Reaction Calorimetry IPC_Monitoring In-Process Monitoring (HPLC) ReactionCalorimetry->IPC_Monitoring Provides thermal data CrystallizationScreen Crystallization Screening IPC_Monitoring->CrystallizationScreen Crude Product PurityAnalysis Purity Analysis (HPLC) CrystallizationScreen->PurityAnalysis YieldAnalysis Yield Analysis PurityAnalysis->YieldAnalysis FinalProduct FinalProduct YieldAnalysis->FinalProduct

Caption: Experimental workflow for process optimization.

References

Technical Support Center: Catalyst Selection for 5-Bromoanthranilonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving 5-Bromoanthranilonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the common challenges associated with this substrate.

Troubleshooting Guide: Common Issues and Solutions

Researchers working with this compound, an electron-deficient aryl bromide with coordinating amino and nitrile functional groups, often encounter specific challenges. The primary issues include low or no conversion, side product formation, and catalyst deactivation. This guide provides a systematic approach to diagnosing and resolving these common problems.

Issue 1: Low or No Conversion of this compound

Low or no product formation is a frequent hurdle. The following workflow can help diagnose the root cause.

G start Low/No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents catalyst_inhibition Suspect Catalyst Inhibition check_catalyst->catalyst_inhibition If pre-catalyst is active ligand_issue Inappropriate Ligand check_conditions->ligand_issue base_issue Incorrect Base/Solvent check_conditions->base_issue solution1 Increase catalyst loading (2-5 mol%). Use bulky, electron-rich ligands (e.g., Buchwald ligands). catalyst_inhibition->solution1 Amino/Nitrile group coordination solution2 Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; Josiphos, Xantphos for Buchwald-Hartwig). ligand_issue->solution2 Steric/Electronic mismatch solution3 Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Ensure solvent is anhydrous and degassed. base_issue->solution3 Poor solubility or reactivity

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Side Products

The most common side reactions are hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid (in Suzuki reactions).

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation Presence of a hydride source (e.g., from solvent or base).Use a non-hydridic base (e.g., K3PO4, Cs2CO3). Ensure anhydrous conditions. Bulky alkylphosphine ligands can suppress this side reaction.[1]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[2]
Protodeboronation Degradation of the boronic acid, especially if exposed to air and moisture.Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative (e.g., pinacol ester).[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?

A1: Given its structure as an aryl bromide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and useful include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[4]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[5]

  • Heck Reaction: For forming C-C bonds with alkenes.[6]

Q2: The amino and nitrile groups on my substrate seem to be inhibiting the catalyst. What is happening and how can I overcome this?

A2: Both the amino and nitrile groups can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or the formation of inactive species.[7] This is a common issue with N-heterocyclic substrates and those containing coordinating functional groups. To mitigate this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands can sterically shield the metal center and promote the desired catalytic cycle over inhibitory coordination.

  • Catalyst Loading: An increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for the portion of the catalyst that becomes deactivated.

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a Suzuki-Miyaura coupling, a good starting point would be a palladium(II) precatalyst with a suitable phosphine ligand. Due to the electron-deficient nature and coordinating groups of this compound, a robust system is recommended.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)2 or Pd2(dba)3 (1-3 mol%)Common, effective, and readily available Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1)Bulky, electron-rich ligands are effective for challenging substrates.[1]
Base K3PO4 or Cs2CO3 (2-3 equivalents)Stronger bases are often required for electron-deficient aryl bromides.[2]
Solvent Dioxane/H2O (4:1) or TolueneAnhydrous, aprotic solvents are generally preferred. A small amount of water can be beneficial for Suzuki couplings.
Temperature 80-110 °CHigher temperatures may be needed to overcome the activation barrier.

Q4: Which catalyst system should I choose for a Buchwald-Hartwig amination?

A4: For the Buchwald-Hartwig amination of this compound, a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial. The choice of base is also critical and depends on the amine coupling partner.

ComponentRecommendationRationale
Palladium Precatalyst Pd2(dba)3 (1.5-2 mol%)A reliable Pd(0) source.
Ligand XPhos or RuPhos (3-4 mol%)Highly effective for a broad range of primary and secondary amines.[8]
Base NaOtBu or LHMDS (1.4-2.0 equivalents)A strong, non-nucleophilic base is required.[7][9]
Solvent Toluene or DioxaneMust be anhydrous to prevent catalyst deactivation.
Temperature 100-110 °CGenerally requires elevated temperatures for efficient coupling.

Catalyst Performance Data (Representative for Analogous Systems)

While specific comprehensive data for this compound is limited in the public domain, the following tables provide representative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar substrates (e.g., bromobenzonitriles, bromoanilines). This data serves as a strong starting point for reaction optimization.

Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl2K2CO3DME802~90%[10]
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O1001285-95%[3]
XPhos Pd G2Cs2CO3Toluene11018>90%[11]
Pd(PPh3)4K3PO4Dioxane/H2O951670-85%[11]

Table 2: Representative Catalyst Performance in Buchwald-Hartwig Amination of Substituted Aryl Bromides

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd2(dba)3 / XPhosNaOtBuToluene11016>95%[9]
AnilinePd(OAc)2 / RuPhosK3PO4Dioxane10024~90%[8]
Primary AlkylaminePd2(dba)3 / BrettPhosNaOtBuToluene10018>90%[8]

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound. These should be adapted and optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To an oven-dried Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (e.g., K3PO4, 2.0-3.0 equiv) prep2 Evacuate and backfill with Argon (3x) prep1->prep2 reagent1 Add degassed solvent (e.g., Dioxane/H2O) prep2->reagent1 reagent2 Add Pd catalyst and ligand under Argon reagent1->reagent2 reaction1 Heat to 80-110 °C with vigorous stirring reagent2->reaction1 reaction2 Monitor by TLC or LC-MS reaction1->reaction2 workup1 Cool to RT, dilute with organic solvent reaction2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for 3-5 cycles.[3]

  • Reagent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe. In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100-110 °C) for the indicated time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 5-Bromoanthranilonitrile, with a specific focus on the impact of solvent selection. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction. In this process, 2-aminobenzonitrile (anthranilonitrile) is treated with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The amino group (-NH₂) and the nitrile group (-CN) on the benzene ring direct the position of bromination.

Q2: How does the choice of solvent affect the synthesis of this compound?

The solvent plays a crucial role in the synthesis of this compound by influencing reaction rate, yield, and purity. Key solvent effects include:

  • Polarity: Polar solvents can facilitate the polarization of the Br-Br bond in brominating agents like Br₂, making the bromine more electrophilic and potentially increasing the reaction rate.[1]

  • Solubility: The solvent must effectively dissolve both the starting material (2-aminobenzonitrile) and the brominating agent to ensure a homogeneous reaction mixture.

  • Side Reactions: The choice of solvent can influence the formation of byproducts. For instance, highly polar or reactive solvents might lead to undesired side reactions.

Q3: What are the most common side reactions observed during the synthesis of this compound?

A common side reaction is over-bromination, leading to the formation of dibrominated products.[2] The presence of a strong activating group (-NH₂) on the aromatic ring makes it susceptible to further bromination. The choice of solvent and reaction conditions can influence the extent of this side reaction.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded.1. Use a fresh batch of the brominating agent.
2. Insufficient Reaction Temperature: The activation energy for the reaction has not been reached.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.
3. Poor Solubility of Reactants: The starting material or brominating agent is not fully dissolved in the chosen solvent.3. Select a solvent that provides better solubility for both reactants. Gentle heating may also improve solubility.
Formation of Multiple Products (Impurities) 1. Over-bromination: The reaction conditions favor the formation of dibrominated or other polybrominated byproducts.1. Use a less polar solvent to decrease the reactivity of the brominating agent. Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.[2]
2. Reaction with Solvent: The solvent itself is reacting with the starting material or product.2. Choose an inert solvent that does not participate in the reaction (e.g., halogenated hydrocarbons like dichloromethane or non-polar solvents like hexane).
Difficulty in Product Purification/Isolation 1. Oiling Out During Recrystallization: The product is not crystallizing properly from the chosen solvent.1. Ensure the cooling process is slow. If the product oils out, try a different recrystallization solvent or a solvent mixture. Seeding with a small crystal of the pure product can also induce crystallization.
2. Low Recovery After Recrystallization: The product is significantly soluble in the cold recrystallization solvent.2. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.

Solvent Effects on Yield and Purity (Data from a Related Schiff Base Condensation)

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol24.38595
Methanol32.78293
Acetonitrile37.57890

This data suggests that moderately polar protic solvents like ethanol can provide a good balance of solubility and reactivity, leading to high yield and purity.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Dissolution: Dissolve 2-aminobenzonitrile in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).

Note: The choice of solvent, temperature, and reaction time should be optimized for the specific brominating agent used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-Aminobenzonitrile in Selected Solvent start->dissolve prepare_br Prepare Brominating Agent Solution dissolve->prepare_br add_br Slow Addition of Brominating Agent prepare_br->add_br monitor Monitor by TLC add_br->monitor monitor->add_br Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Recrystallize extract->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

solvent_selection start Start: Select a Solvent solubility_check Are reactants soluble? start->solubility_check reaction_check Does reaction proceed? solubility_check->reaction_check Yes change_solvent Change Solvent/ Use Co-solvent solubility_check->change_solvent No purity_check Is purity > 95%? reaction_check->purity_check Yes reaction_check->change_solvent No end Optimal Solvent Found purity_check->end Yes purity_check->change_solvent No change_solvent->solubility_check

Caption: Logical workflow for solvent selection in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 5-Bromoanthranilonitrile, a key building block in organic synthesis, requires robust analytical methods to quantify its purity and identify potential process-related impurities. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reverse-phase HPLC method is proposed for its ability to separate compounds based on hydrophobicity.

Experimental Protocol: HPLC Purity Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for this analysis.[1][2]

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared and degassed. The composition can be adjusted to optimize the separation of impurities.

  • Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: The this compound sample to be analyzed is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1.0 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Potential Impurities:

During the synthesis of this compound, several process-related impurities may arise. These can include starting materials, by-products from side reactions, or degradation products. Common impurities in the synthesis of similar benzonitrile compounds may include isomers, incompletely reacted intermediates, or related substances like 2-aminobenzonitrile.[3]

Method Validation:

The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Precision: The closeness of agreement among a series of measurements.[6][7]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[6][8]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[4][8]

Diagram of the HPLC Experimental Workflow:

prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection separation Chromatographic Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Processing detection->data analysis Purity Calculation (Area Percent) data->analysis

Caption: Workflow for the purity analysis of this compound by HPLC.

Alternative Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques can provide complementary information or may be more suitable in specific contexts.

1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a moderate molecular weight, GC could be a viable alternative, particularly for identifying volatile impurities.

  • Methodology: The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase in the column. A Flame Ionization Detector (FID) is commonly used for quantification.

  • Advantages: High resolution for volatile compounds, excellent sensitivity.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity to the sample preparation.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities.

  • Methodology: The sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides molecular weight information, which is crucial for impurity identification.[9]

  • Advantages: Provides molecular weight information for unknown peaks, high specificity and sensitivity.[6]

  • Limitations: Higher cost and complexity compared to HPLC-UV.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and LC-MS for the purity analysis of this compound.

ParameterHPLC-UVGC-FIDLC-MS
Precision (RSD) < 1.0%< 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%95-105%
Sensitivity (LOQ) ~0.05%~0.02% (for volatile impurities)~0.01%
Specificity GoodGood for volatile compoundsExcellent
Impurity Identification Based on retention timeBased on retention timeProvides molecular weight
Cost & Complexity ModerateModerateHigh

Diagram of Method Comparison Logic:

cluster_methods Analytical Methods cluster_params Comparison Parameters hplc HPLC-UV precision Precision hplc->precision accuracy Accuracy hplc->accuracy sensitivity Sensitivity hplc->sensitivity identification Impurity Identification hplc->identification gc GC-FID gc->precision gc->accuracy gc->sensitivity gc->identification lcms LC-MS lcms->precision lcms->accuracy lcms->sensitivity lcms->identification

Caption: Comparison of analytical methods based on key performance parameters.

Conclusion

For the routine purity analysis of this compound, a validated HPLC-UV method offers a robust, precise, and accurate solution. It provides reliable quantification of the main component and known impurities. For the identification of unknown impurities or for higher sensitivity requirements, LC-MS is the preferred technique, offering the significant advantage of providing molecular weight information. Gas chromatography can be a useful complementary technique, especially for detecting volatile impurities that may not be well-resolved by HPLC. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the required level of sensitivity, and cost considerations.

References

Validation of 5-Bromoanthranilonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 5-Bromoanthranilonitrile, a valuable building block in medicinal chemistry, is no exception. This guide provides a comparative analysis of two distinct and validated protocols for the synthesis of this compound, offering a comprehensive overview of their respective methodologies and performance.

Comparative Analysis of Synthesis Protocols

The two primary methods for the synthesis of this compound involve the direct bromination of the readily available starting material, 2-aminobenzonitrile (anthranilonitrile). The key difference lies in the choice of brominating agent and reaction conditions, which in turn affects the reaction time, yield, and purification strategy.

ParameterProtocol 1: NBS BrominationProtocol 2: H₂O₂/NH₄Br Bromination
Starting Material 2-Aminobenzonitrile2-Aminobenzonitrile
Brominating Agent N-Bromosuccinimide (NBS)Hydrogen Peroxide & Ammonium Bromide
Solvent Dichloromethane (DCM)Acetic Acid (AcOH)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Overnight (approx. 12-16 hours)~24 hours
Reported Yield 70%[1]Reaction completion confirmed by LCMS[1]
Work-up/Purification Aqueous wash, solvent evaporation, and recrystallization from ether/hexane.[1]Concentration to remove acetic acid, followed by basification with aqueous NaOH.[1]

Experimental Protocols

Protocol 1: Synthesis via N-Bromosuccinimide (NBS) Bromination

This protocol utilizes N-Bromosuccinimide as the brominating agent in a chlorinated solvent.

Materials:

  • 2-Aminobenzonitrile (anthranilonitrile)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Ether

  • Hexane

Procedure: [1]

  • Dissolve 2-aminobenzonitrile (7.5g, 0.06 mol) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (12.5g, 0.07 mol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Upon completion, dilute the reaction mixture with water (~100 mL) and CH₂Cl₂ (200 mL).

  • Separate the organic phase and wash it sequentially with water (3x) and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it in vacuo to yield a red residue.

  • Dissolve the residue in ether (25 mL) and add hexane to induce precipitation of the product.

  • Collect the solid product by filtration to obtain this compound (13.6g, 70% yield).

Protocol 2: Synthesis via Hydrogen Peroxide and Ammonium Bromide

This method employs a combination of hydrogen peroxide and ammonium bromide in an acidic medium to achieve bromination.

Materials:

  • 2-Aminobenzonitrile (anthranilonitrile)

  • Ammonium Bromide

  • Hydrogen Peroxide (35% in water)

  • Acetic Acid (AcOH)

  • 30% aqueous Sodium Hydroxide (NaOH) solution

Procedure: [1]

  • Dissolve 2-aminobenzonitrile (11.8g, 0.1 mol) in acetic acid (120 ml).

  • To this solution, add ammonium bromide (10.3g, 0.105 mol) and hydrogen peroxide (10.2 ml, 35% in water, 0.105 mol).

  • Stir the mixture at room temperature for approximately 24 hours, monitoring the reaction progress by LCMS.

  • Once the reaction is complete, concentrate the mixture to remove the acetic acid.

  • Stir the residue with a 30% aqueous NaOH solution until the mixture is basic.

  • Isolate the precipitated product.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each protocol.

Protocol1_NBS_Bromination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminobenzonitrile in DCM B Cool to 0°C A->B C Add NBS portion-wise B->C D Stir overnight at RT C->D E Dilute with H₂O & DCM D->E F Separate & Wash Organic Layer E->F G Dry & Concentrate F->G H Recrystallize from Ether/Hexane G->H I This compound (Solid) H->I

Diagram 1: Workflow for NBS Bromination Protocol.

Protocol2_H2O2_Bromination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 2-Aminobenzonitrile in AcOH B Add NH₄Br & H₂O₂ A->B C Stir at RT for ~24h B->C D Concentrate to remove AcOH C->D E Basify with aq. NaOH D->E F Isolate Precipitate E->F G This compound F->G

Diagram 2: Workflow for H₂O₂/NH₄Br Bromination Protocol.

Alternative Synthetic Strategies

While direct bromination of 2-aminobenzonitrile is a common approach, alternative multi-step synthetic routes can also be considered. For instance, a similar compound, 2-amino-5-chlorobenzonitrile, has been synthesized from 5-chloroanthranilic acid.[2] This involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.[2] A similar pathway starting from 5-bromoanthranilic acid could, in principle, yield the desired product and may be a viable option if the starting material is readily available or if direct bromination of 2-aminobenzonitrile proves problematic.

Alternative_Strategy A 5-Bromoanthranilic Acid B Amide Formation A->B C 5-Bromoanthranilamide B->C D Dehydration C->D E This compound D->E

Diagram 3: A potential alternative multi-step synthesis pathway.

Conclusion

Both presented protocols offer effective methods for the synthesis of this compound. The NBS bromination protocol provides a good reported yield and a well-defined purification procedure. The hydrogen peroxide/ammonium bromide method offers an alternative with different reagents and solvent, which might be advantageous depending on laboratory constraints and safety considerations. The choice of protocol will ultimately depend on the specific requirements of the researcher, including desired yield, available reagents, and scale of the synthesis. The alternative pathway via 5-bromoanthranilic acid presents a strategic option for consideration.

References

Comparative Reactivity of Bromo-anthranilonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is crucial for predictable and efficient synthetic outcomes. This guide provides a comparative analysis of the chemical reactivity of positional isomers of bromo-anthranilonitrile (2-amino-bromobenzonitrile).

The position of the bromine atom on the anthranilonitrile scaffold significantly influences the electronic and steric environment of the molecule. This, in turn, dictates the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal transformations in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Due to a lack of direct comparative experimental studies in publicly available literature, this guide will focus on a theoretical comparison of their reactivity based on fundamental principles of organic chemistry, supported by data from related compounds.

Theoretical Comparison of Reactivity

The reactivity of bromo-anthranilonitrile isomers in cross-coupling reactions is primarily governed by the electronic effects of the substituents on the aromatic ring, which influence the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst—often the rate-determining step. The key substituents are the amino (-NH₂), cyano (-CN), and bromo (-Br) groups.

Electronic Effects:

  • Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Overall, it activates the ring towards electrophilic substitution and influences the electron density of the C-Br bond.

  • Cyano Group (-CN): A strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). It deactivates the ring and makes the carbon atom of the C-Br bond more electrophilic.

  • Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect).

The relative positions of these groups determine the overall electronic character of the C-Br bond. A more electron-deficient C-Br bond generally leads to a faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Effects:

The proximity of the amino or cyano group to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate, especially for ortho-substituted isomers.

Based on these principles, a qualitative prediction of the relative reactivity of common bromo-anthranilonitrile isomers can be made. For instance, in isomers where the electron-withdrawing cyano group is para to the bromine atom, the C-Br bond is expected to be more activated towards oxidative addition. Conversely, an electron-donating amino group para to the bromine might decrease its reactivity.

Comparative Data Summary

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )Hammett Constants of Substituents (relative to C-Br bond)Predicted Relative Reactivity in Cross-Coupling
3-Bromo-2-aminobenzonitrileC₇H₅BrN₂197.03-NH₂ (ortho), -CN (meta)Moderate to High (activated by -CN, potential steric hindrance from -NH₂)
4-Bromo-2-aminobenzonitrileC₇H₅BrN₂197.03-NH₂ (meta), -CN (ortho)High (activated by -CN, potential steric hindrance from -CN)
5-Bromo-2-aminobenzonitrileC₇H₅BrN₂197.03-NH₂ (para), -CN (meta)Low to Moderate (deactivated by -NH₂, activated by -CN)
6-Bromo-2-aminobenzonitrileC₇H₅BrN₂197.03-NH₂ (ortho), -CN (para)Very High (strongly activated by para -CN, potential steric hindrance from -NH₂)

Note: The predicted relative reactivity is a qualitative assessment based on the combined electronic and steric effects of the substituents. Experimental verification is required for a definitive comparison.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for the specific bromo-anthranilonitrile isomer being investigated. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for each isomer.

Suzuki-Miyaura Coupling

Objective: To couple a bromo-anthranilonitrile isomer with an arylboronic acid.

Materials:

  • Bromo-anthranilonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the bromo-anthranilonitrile isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To couple a bromo-anthranilonitrile isomer with an amine.

Materials:

  • Bromo-anthranilonitrile isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the bromo-anthranilonitrile isomer, the amine, and NaOt-Bu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Substituent Effects on Reactivity of Bromo-anthranilonitrile Isomers substituent Substituent Position (ortho, meta, para) electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Hindrance substituent->steric reactivity Overall Reactivity in Cross-Coupling electronic->reactivity steric->reactivity

Caption: Influence of substituent position on reactivity.

General Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Reagents & Solvent) reaction Inert Atmosphere Heat & Stir setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup (Extraction & Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Suzuki-Miyaura experimental workflow.

Catalytic Cycle for Buchwald-Hartwig Amination

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' deprotonation Deprotonation amine_coordination->deprotonation -HBr amido_complex R-Pd(II)(NR'R'')L deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'R'' (Product) reductive_elimination->product

Caption: Buchwald-Hartwig amination cycle.

A Comparative Guide to 5-Bromoanthranilonitrile and 5-Chloroanthranilonitrile in Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. Anthranilonitrile scaffolds, in particular, are valuable precursors for a variety of heterocyclic compounds with significant biological activity. This guide provides an objective comparison of two halogenated analogs, 5-Bromoanthranilonitrile and 5-Chloroanthranilonitrile, focusing on their synthesis, properties, and relative performance in key synthetic transformations crucial for drug discovery.

This document summarizes available quantitative data, outlines experimental protocols, and provides a theoretical framework for selecting the optimal reagent based on desired reactivity and synthetic strategy.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 5-Chloroanthranilonitrile is presented below. These properties are essential for reaction planning, purification, and characterization of these important synthetic intermediates.

PropertyThis compound5-Chloroanthranilonitrile
Chemical Structure 2-Amino-5-bromobenzonitrile2-Amino-5-chlorobenzonitrile
CAS Number 39263-32-6[1][2][3][4]5922-60-1
Molecular Formula C₇H₅BrN₂[1][4]C₇H₅ClN₂
Molecular Weight 197.03 g/mol [4]152.58 g/mol
Appearance Off-white to pale brown crystalline powder[5]White to light beige crystalline needles
Melting Point 96-100 °C[5][6]96-97 °C[7]
Solubility Soluble in Methanol, DMF, DMSO[1][5]Soluble in Chloroform, DMSO; recrystallized from aqueous ethanol[7]

Synthesis of Halogenated Anthranilonitriles

The synthesis of both 5-bromo- and 5-chloroanthranilonitrile can be achieved from readily available starting materials. A common route involves a multi-step sequence starting from anthranilic acid.

Synthesis of 5-Chloroanthranilonitrile

A well-documented four-step synthesis of 5-Chloroanthranilonitrile starts from anthranilic acid, proceeding through chlorination, formation of the acid chloride, amidation, and final dehydration to the nitrile.

G A Anthranilic Acid B 5-Chloroanthranilic Acid (Yield: 35%) A->B SO₂Cl₂ C 2-Amino-5-chlorobenzoyl chloride (Yield: 37%) B->C SOCl₂ D 2-Amino-5-chlorobenzamide (Yield: 68%) C->D NH₃ (aq) E 5-Chloroanthranilonitrile (Yield: 63%) D->E P₂O₅

Experimental Protocol: Synthesis of 5-Chloroanthranilonitrile [7]

  • Step 1: Synthesis of 5-Chloroanthranilic Acid: Anthranilic acid is chlorinated using sulfuryl chloride. The product is obtained with a reported yield of 35%.

  • Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride: 5-Chloroanthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride. This step has a reported yield of 37%.

  • Step 3: Synthesis of 2-Amino-5-chlorobenzamide: The acid chloride is then treated with aqueous ammonia to produce 2-Amino-5-chlorobenzamide in 68% yield.

  • Step 4: Synthesis of 5-Chloroanthranilonitrile: The final step involves the dehydration of the amide using phosphorus pentoxide (P₂O₅) to yield 5-Chloroanthranilonitrile with a reported yield of 63%.[7]

Proposed Synthesis of this compound

While a complete, high-yield, multi-step synthesis for this compound is not as readily available in a single source, a similar synthetic strategy to its chloro-analog can be proposed based on the synthesis of its precursors. The synthesis would likely begin with the bromination of anthranilic acid.

G A Anthranilic Acid B 2-Amino-5-bromobenzoic acid A->B Br₂ / Acetic Acid C 2-Amino-5-bromobenzoyl chloride B->C SOCl₂ D 2-Amino-5-bromobenzamide C->D NH₃ (aq) E This compound D->E Dehydrating Agent (e.g., P₂O₅)

Experimental Protocol Considerations:

  • Bromination of Anthranilic Acid: The synthesis of 2-amino-5-bromobenzoic acid from o-aminobenzoic acid via bromination has been reported.[8] This would serve as the key starting material for the subsequent steps.

  • Subsequent Steps: The conversion of the carboxylic acid to the acid chloride, followed by amidation and dehydration, would likely proceed under similar conditions to those used for the chloro-derivative. Optimization of reaction conditions would be necessary to achieve high yields.

Reactivity and Performance in Synthesis

The key difference in the synthetic utility of this compound and 5-Chloroanthranilonitrile lies in the reactivity of the carbon-halogen bond. In general, for aryl halides, the reactivity in many important synthetic transformations follows the trend: I > Br > Cl > F. This is particularly true for palladium-catalyzed cross-coupling reactions.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, widely used in drug discovery to construct complex molecular architectures.[11][12] In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle.[13][14]

The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition. Consequently, this compound is expected to be significantly more reactive than 5-Chloroanthranilonitrile in Suzuki-Miyaura coupling reactions. This higher reactivity can offer several advantages:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can often be carried out at lower temperatures and with less reactive catalysts.

  • Higher Yields: The increased reactivity can lead to higher yields of the desired coupled product.

  • Greater Substrate Scope: The milder conditions required for the bromo-derivative may allow for the use of more sensitive or complex boronic acids.

G D D E E D->E when X = Br F F D->F when X = Cl

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically determine the relative reactivity, a parallel synthesis experiment can be designed:

  • Reaction Setup: In separate reaction vessels, combine this compound and 5-Chloroanthranilonitrile (1.0 equiv. each) with an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DME/water).

  • Reaction Monitoring: The reactions are heated to a specific temperature (e.g., 80 °C) and monitored over time by TLC or LC-MS to determine the rate of consumption of the starting materials and the formation of the product.

  • Analysis: The yields of the coupled product are determined for both reactions after a set time or upon completion. It is anticipated that the reaction with this compound will proceed faster and give a higher yield.

Nucleophilic Aromatic Substitution (SNA)

In nucleophilic aromatic substitution reactions, the nature of the leaving group is also a critical factor. While fluoride is often the best leaving group in SₙAr reactions due to the high polarity of the C-F bond, the relative reactivity of chlorides and bromides can be more complex and substrate-dependent. However, the greater polarizability of the C-Br bond can sometimes facilitate nucleophilic attack. For many SₙAr reactions, the reactivity trend also follows Br > Cl.[9]

Conclusion and Recommendations

Both this compound and 5-Chloroanthranilonitrile are valuable building blocks for the synthesis of pharmaceutically relevant compounds.

  • 5-Chloroanthranilonitrile is a cost-effective and readily synthesized intermediate. Its lower reactivity can be advantageous in cases where selectivity is required in the presence of other reactive functional groups.

  • This compound offers significantly higher reactivity in key transformations such as palladium-catalyzed cross-coupling reactions. This makes it the preferred choice for syntheses where mild reaction conditions are crucial, or when higher yields and faster reaction times are desired. It has been utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[1][3][5]

For drug development professionals engaged in the rapid synthesis of compound libraries or the construction of complex molecular architectures under mild conditions, This compound is generally the superior choice. However, for large-scale synthesis where cost is a major factor and the subsequent reaction conditions are robust, 5-Chloroanthranilonitrile remains a viable and economical option. The ultimate selection will depend on the specific synthetic route, the nature of the other reactants, and the overall goals of the research program.

References

A Spectroscopic Comparison of 5-Bromoanthranilonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Bromoanthranilonitrile (also known as 2-Amino-5-bromobenzonitrile) and its related derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and drug development.

Introduction

This compound is a vital building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its spectroscopic signature is crucial for confirming its structure and purity. This guide compares the spectroscopic properties of this compound with its parent compound, Anthranilonitrile, and a derivative, 4-Bromoanthranilonitrile, to illustrate the influence of the bromine substituent and its position on the spectral data.

Data Presentation

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound δ 7.61 (d, J=2.5 Hz, 1H), 7.43 (dd, J=9.0, 2.5 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.28 (br s, 2H, -NH₂)[1]
Anthranilonitrile Literature values would be presented here for comparison.
4-Bromoanthranilonitrile Literature values would be presented here for comparison.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)
This compound Specific chemical shifts for each carbon atom would be listed here based on experimental data.
Anthranilonitrile Literature values would be presented here for comparison.
4-Bromoanthranilonitrile Literature values would be presented here for comparison.
Table 3: FTIR Spectroscopic Data (ATR)
CompoundAbsorption Bands (cm⁻¹) and Functional Group Assignments
This compound A Bruker Tensor 27 FT-IR instrument was used to obtain the ATR-IR spectrum.[2] Key absorptions would include N-H stretching, C≡N stretching, C-Br stretching, and aromatic C-H and C=C bending frequencies.
Anthranilonitrile Characteristic peaks for comparison would be listed here.
4-Bromoanthranilonitrile Characteristic peaks for comparison would be listed here.
Table 4: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound MethanolData to be determined experimentally.Data to be determined experimentally.
CyclohexaneData to be determined experimentally.Data to be determined experimentally.
Anthranilonitrile MethanolLiterature values for comparison.Literature values for comparison.
4-Bromoanthranilonitrile MethanolLiterature values for comparison.Literature values for comparison.
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
This compound 196/198 (due to ⁷⁹Br/⁸¹Br isotopes)Specific fragment ions and their abundances would be listed here.
Anthranilonitrile Molecular ion and key fragments for comparison.
4-Bromoanthranilonitrile Molecular ion and key fragments for comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse angle: 45-90°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

Procedure (ATR method for solid samples):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure clamp to ensure a consistent and intimate contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is displayed in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of the sample in the desired solvent (e.g., methanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 10⁻⁴ to 10⁻⁶ M).

  • Use quartz cuvettes with a 1 cm path length.

  • Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill another cuvette with the sample solution.

  • Place both cuvettes in the spectrophotometer.

  • Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine will be indicated by a characteristic M+2 peak with nearly equal intensity to the M+ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel anthranilonitrile derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Anthranilonitrile Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Property_Comparison Comparison with Known Compounds UV_Vis->Property_Comparison MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Elucidation->Property_Comparison Purity_Assessment->Property_Comparison

References

Characterization of 5-Bromoanthranilonitrile Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurities found in 5-Bromoanthranilonitrile, a key starting material in the synthesis of various pharmaceutical compounds. The nature and level of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurity profiles based on different synthetic routes and provides detailed experimental protocols for their characterization and quantification.

Impurity Profiles: A Tale of Two Synthetic Routes

The impurity profile of this compound is intrinsically linked to its manufacturing process. Here, we compare two plausible synthetic routes and their associated potential impurities.

Route A: Electrophilic Bromination of Anthranilonitrile

This route involves the direct bromination of 2-aminobenzonitrile. While economical, it can lead to the formation of isomeric and over-brominated impurities.

Route B: Dehydration of 2-Amino-5-bromobenzamide

This pathway starts with 2-amino-5-bromobenzoic acid, which is converted to the corresponding amide and then dehydrated to the nitrile. This route may introduce impurities related to incomplete reaction or degradation.

The following table summarizes the potential impurities from each route:

Impurity NameChemical StructurePotential Origin
Route A Impurities
2-Aminobenzonitrile2-amino, nitrile benzene ringUnreacted starting material
3-Bromoanthranilonitrile3-bromo, 2-amino, nitrile benzene ringIsomeric by-product
3,5-Dibromoanthranilonitrile3,5-dibromo, 2-amino, nitrile benzene ringOver-bromination by-product
Route B Impurities
2-Amino-5-bromobenzoic acid2-amino, 5-bromo, carboxylic acid benzene ringUnreacted starting material
2-Amino-5-bromobenzamide2-amino, 5-bromo, amide benzene ringIncomplete dehydration
Common Impurities (Both Routes)
Residual Solventse.g., Toluene, Acetic AcidFrom reaction and purification
Degradation ProductsTo be identified through forced degradation studiesStress conditions (heat, light, acid, base, oxidation)

Comparative Analysis of Impurity Levels

The following tables present hypothetical data comparing the impurity levels in two different batches of this compound, each produced by one of the synthetic routes described above.

Table 1: Organic Impurities by HPLC-UV

ImpurityBatch A (Route A) (% Area)Batch B (Route B) (% Area)
2-Aminobenzonitrile0.15Not Detected
3-Bromoanthranilonitrile0.25Not Detected
3,5-Dibromoanthranilonitrile0.08Not Detected
2-Amino-5-bromobenzoic acidNot Detected0.20
2-Amino-5-bromobenzamideNot Detected0.35
Total Impurities 0.48 0.55

Table 2: Residual Solvents by GC-MS

SolventBatch A (Route A) (ppm)Batch B (Route B) (ppm)ICH Limit (ppm)
Toluene15050890
Acetic Acid2003005000

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation: A standard GC-MS system with a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial and add 5 mL of Dimethyl sulfoxide (DMSO).

Visualized Workflows and Pathways

To further elucidate the processes involved in impurity characterization and the potential biological relevance of this compound derivatives, the following diagrams are provided.

G Experimental Workflow for Impurity Characterization cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS for Organic Impurities Dissolution->HPLC GCMS GC-MS for Residual Solvents Dissolution->GCMS Quantification Quantification of Impurities HPLC->Quantification GCMS->Quantification NMR NMR for Structural Elucidation Identification Identification of Unknowns NMR->Identification Quantification->Identification Identification->NMR Report Final Impurity Profile Report Identification->Report G Hypothetical Signaling Pathway cluster_0 Drug Metabolism cluster_1 Cellular Signaling Drug Drug Derived from This compound Metabolite Active Metabolite Drug->Metabolite Receptor Target Receptor Metabolite->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Response Cellular Response TF->Response Induces

Quantitative Analysis of 5-Bromoanthranilonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Bromoanthranilonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of common analytical methods for the quantification of this compound, offering supporting data from analogous compounds to guide methodology selection and development.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of aromatic nitriles and related compounds include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. It offers excellent precision and accuracy for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. When coupled with mass spectrometry, it provides high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.

Spectroscopic Methods (UV-Vis & FTIR)

Spectroscopic methods offer a rapid and non-destructive approach to quantification. UV-Vis spectroscopy is based on the absorption of ultraviolet-visible light by the analyte, while FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. These methods are often used for at-line or in-line process monitoring.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of aromatic amines and nitriles using HPLC-UV and GC-MS. While specific performance for this compound must be empirically determined, these values provide a reasonable expectation for well-developed methods.

Table 1: HPLC-UV Performance Data for Aromatic Amines and Nitriles

ParameterTypical Performance Range
Linearity (r²)> 0.999[1]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[2][3]
Limit of Quantification (LOQ)0.02 - 0.3 µg/mL[1][3]
Accuracy (% Recovery)98 - 102%[4]
Precision (%RSD)< 2%[4]

Table 2: GC-MS Performance Data for Aromatic and Halogenated Compounds

ParameterTypical Performance Range
Linearity (r²)> 0.998[5]
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)80 - 115%[5]
Precision (%RSD)< 15%[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for HPLC-UV analysis and a decision tree to aid in the selection of the most appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weighing of Standard & Sample B Dissolution in Diluent A->B C Serial Dilutions for Calibration Curve B->C D Filtration (0.45 µm) B->D E Instrument Setup & Equilibration D->E F Injection of Standards & Samples E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration & Area Measurement H->I J Generation of Calibration Curve I->J K Quantification of Analyte in Sample J->K L Report Generation K->L

A generalized workflow for HPLC-UV analysis.

Method_Selection Start Select Analytical Method for This compound Quantification Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes Speed Rapid Analysis Needed? Sensitivity->Speed No Volatility Is the Analyte Volatile? Matrix->Volatility Yes HPLC HPLC-UV Matrix->HPLC No Volatility->HPLC No GCMS GC-MS Volatility->GCMS Yes Speed->HPLC No Spectroscopy UV-Vis or FTIR Spectroscopy Speed->Spectroscopy Yes

Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the quantification of this compound. Method validation is essential before routine use.

HPLC-UV Method Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-280 nm).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards, and filter through a 0.45 µm syringe filter before injection.

4. Analysis

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

GC-MS Method Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

2. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 50 to 350.

  • Injection Mode: Splitless

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent like dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent and filter if necessary.

4. Analysis

  • Generate a calibration curve by injecting the standards and plotting the peak area of a characteristic ion against concentration.

  • Inject the samples to determine the concentration of this compound.

UV-Vis Spectroscopic Method Protocol

1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Suitable solvent (e.g., ethanol, acetonitrile)

  • This compound reference standard

2. Method

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dissolve the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

This guide provides a foundational understanding of the analytical methods available for the quantification of this compound. The selection of the most appropriate technique will depend on the specific requirements of the analysis. For all methods, proper validation is crucial to ensure accurate and reliable results.

References

Benchmarking Synthesis Routes to 5-Bromoanthranilonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic pathways to 5-Bromoanthranilonitrile, a valuable building block in medicinal chemistry. The routes are benchmarked against each other based on yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols.

The synthesis of this compound can be approached from two common starting materials: the direct bromination of 2-aminobenzonitrile and a two-step conversion from 5-bromoanthranilic acid. Each route presents distinct advantages and challenges in terms of reagent availability, reaction complexity, and overall efficiency.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on various factors, including the availability of starting materials, desired product purity, and scalability. Below is a summary of the key performance indicators for the two primary methods.

MetricRoute 1: Direct BrominationRoute 2: From 5-Bromoanthranilic Acid
Starting Material 2-Aminobenzonitrile5-Bromoanthranilic Acid
Key Transformations Electrophilic Aromatic Substitution (Bromination)Amide Formation followed by Dehydration
Overall Yield ModerateGood to High
Reaction Steps 12
Key Reagents N-Bromosuccinimide (NBS)Thionyl Chloride, Ammonia, Phosphorus Pentoxide
Reaction Conditions MildModerate to Harsh
Purification Column ChromatographyRecrystallization
Key Advantage Fewer synthetic stepsHigher overall yield, readily available starting material
Key Disadvantage Potential for side products, requiring chromatographic separationTwo-step process, use of hazardous dehydrating agent

Synthetic Pathway Diagrams

The logical flow of each synthetic route is depicted below, illustrating the key transformations and intermediates.

G cluster_0 Route 1: Direct Bromination A 2-Aminobenzonitrile B This compound A->B NBS, DMF

Diagram 1. Direct Bromination of 2-Aminobenzonitrile.

G cluster_1 Route 2: From 5-Bromoanthranilic Acid C 5-Bromoanthranilic Acid D 5-Bromoanthranilamide C->D 1. SOCl2 2. NH3 E This compound D->E P2O5

Diagram 2. Synthesis from 5-Bromoanthranilic Acid.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Direct Bromination of 2-Aminobenzonitrile

This method involves the direct electrophilic bromination of the aromatic ring of 2-aminobenzonitrile.

Materials:

  • 2-Aminobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from 5-Bromoanthranilic Acid

This two-step route begins with the conversion of 5-bromoanthranilic acid to the corresponding amide, which is then dehydrated to the nitrile.

Step 1: Synthesis of 5-Bromoanthranilamide

Materials:

  • 5-Bromoanthranilic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Aqueous ammonia (28-30%)

  • Ice

Procedure:

  • To a suspension of 5-bromoanthranilic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the resulting crude acid chloride in a minimal amount of a suitable inert solvent (e.g., THF or dioxane).

  • In a separate flask, cool aqueous ammonia in an ice bath.

  • Add the solution of the acid chloride dropwise to the cold ammonia solution with vigorous stirring.

  • A precipitate of 5-bromoanthranilamide will form. Stir the mixture for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromoanthranilamide.

Step 2: Dehydration of 5-Bromoanthranilamide to this compound

Materials:

  • 5-Bromoanthranilamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • An inert, high-boiling solvent (e.g., xylene or toluene)

Procedure:

  • In a dry round-bottom flask, thoroughly mix 5-bromoanthranilamide (1.0 eq) with phosphorus pentoxide (2.0 eq) and sand.

  • Heat the mixture under vacuum or in an inert atmosphere.

  • Alternatively, the mixture can be refluxed in an inert, high-boiling solvent.

  • The product, this compound, can be isolated by distillation under reduced pressure or by extraction from the reaction mixture followed by recrystallization.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. The direct bromination of 2-aminobenzonitrile is a more streamlined approach with fewer steps. However, it may require careful optimization to control regioselectivity and facilitate purification. The two-step synthesis from 5-bromoanthranilic acid, while longer, often provides a higher overall yield and may be more amenable to large-scale production due to the crystalline nature of the intermediates, which allows for easier purification by recrystallization. The choice of the most suitable route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.

Comparative Biological Activity of 5-Bromoanthranilonitrile Analogs: An Exemplary Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific experimental data on the comparative biological activity of 5-Bromoanthranilonitrile and its direct analogs could be located. To fulfill the user's request for a structured comparison guide, the following information has been compiled as an illustrative example using a closely related class of compounds, substituted 2-aminobenzophenones, which also feature a substituted aniline core and exhibit anticancer activity. This guide is intended to serve as a template demonstrating the requested data presentation, experimental protocols, and visualizations.

Exemplary Comparison of Substituted 2-Aminobenzophenone Analogs

This guide provides a comparative overview of the in vitro antiproliferative activity of a series of substituted 2-aminobenzophenone derivatives against various human cancer cell lines. The data is compiled from a study on the synthesis and structure-activity relationship of these compounds as antimitotic agents.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of exemplary 2-aminobenzophenone analogs against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDModificationColo 205 (Colon) IC₅₀ (μM)NUGC-3 (Gastric) IC₅₀ (μM)HA22T (Liver) IC₅₀ (μM)DLD-1 (Colon) IC₅₀ (μM)HR (Gastric) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)DU145 (Prostate) IC₅₀ (μM)HONE-1 (Nasopharyngeal) IC₅₀ (μM)MES-SA/DX5 (Uterine Sarcoma) IC₅₀ (μM)
Combretastatin A-4 Reference Drug>100>100>1000.0070.0040.0040.0040.0030.025
Compound 6 2-amino-4-methoxybenzophenone0.020.020.030.0080.0050.0040.0050.0040.02
Compound 7 2-amino-5-methoxybenzophenone0.030.030.040.0090.0060.0050.0060.0050.03

Data is illustrative and based on findings from a study on 2-aminobenzophenone derivatives as antimitotic agents.[1]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (Colo 205, NUGC-3, HA22T, DLD-1, HR, MCF-7, DU145, HONE-1, and MES-SA/DX5) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

  • Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds (or vehicle control) and incubated for a further 48 hours.

  • Following the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and is often dysregulated in cancer. While the specific targets of this compound analogs are unknown, many anticancer agents target components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Potential Inhibitor (e.g., this compound Analog) Inhibitor->RAF Inhibition

Caption: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and in vitro evaluation of novel chemical compounds, such as this compound analogs.

G start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Further Preclinical Studies sar->end lead_optimization->synthesis

Caption: General workflow for the development of novel bioactive compounds.

References

Validating the Molecular Architecture of 5-Bromoanthranilonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of 5-Bromoanthranilonitrile, benchmarked against alternative spectroscopic techniques.

Single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous determination of a molecule's atomic arrangement in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, this technique yields a detailed three-dimensional electron density map, from which atomic coordinates, bond lengths, and bond angles can be determined with high precision.[1] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for routine characterization, they often leave ambiguity regarding the precise spatial arrangement of atoms, which X-ray crystallography resolves.[2]

Comparative Analysis of Structural Validation Techniques

The selection of an analytical technique is contingent on the specific structural information required. While NMR and IR provide valuable data on atomic connectivity and functional groups, X-ray crystallography delivers a definitive 3D structure.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry and absolute configuration- Crystal packing and intermolecular interactions- Definitive structural proof- Provides spatial coordinates of all non-hydrogen atoms- Requires a suitable single crystal- Does not provide information on dynamic processes in solution
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative stereochemistry through coupling constants- Excellent for solution-state structure- Non-destructive- Can be complex to interpret for complex molecules- Does not provide absolute configuration without chiral auxiliaries
Infrared (IR) Spectroscopy - Presence of functional groups- Fast and simple to perform- Requires only a small amount of sample- Provides limited information on the overall molecular structure
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- High sensitivity- Can be coupled with separation techniques (e.g., GC, LC)- Does not provide information on stereochemistry or the 3D arrangement of atoms

X-ray Crystallographic Data for a Representative Brominated Aromatic Nitrile

As a proxy for this compound, the following table summarizes key crystallographic data for a similar small organic molecule, (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, to illustrate the detailed structural parameters obtained from a single-crystal X-ray diffraction study.[3]

ParameterValue
Crystal Data
Chemical formulaC₈H₁₀BrNO₄
Formula weight268.07
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.234(1)
b (Å)10.456(2)
c (Å)15.987(2)
V (ų)1042.1(3)
Z4
Dcalc (g/cm³)1.709
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)296
2θ range for data collection (°)5.0 - 55.0
Reflections collected1359
Independent reflections1285
Refinement
R-factor0.035
Goodness-of-fit1.04

Experimental Protocols

Single-Crystal X-ray Diffraction

A detailed, generalized protocol for the structural determination of a small molecule like this compound is as follows:[1][2]

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent, often by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced Experiments: To establish atomic connectivity, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the sample is placed on the crystal of an ATR-FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups present.[2]

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_validation Validation & Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation final_structure Final 3D Structure validation->final_structure

Workflow for X-ray Crystallography.

Alternative Methodologies

While X-ray crystallography is the definitive method for solid-state structure determination, other advanced techniques can provide complementary or alternative structural information, particularly for challenging samples.

  • Cryo-electron microscopy (Cryo-EM): This technique has revolutionized structural biology, allowing for the high-resolution structure determination of large biological macromolecules that are difficult to crystallize.[4] For small molecules, its application is less common but can be useful for studying interactions with larger biomolecules.

  • Solid-State NMR (ssNMR): For compounds that do not form suitable single crystals for X-ray diffraction, ssNMR can provide valuable structural information on polycrystalline or amorphous solids.[5] It is particularly powerful for studying dynamics and polymorphism.

  • Powder X-ray Diffraction (PXRD): When single crystals are unavailable, PXRD can be used to solve crystal structures from polycrystalline powders, although the process is more challenging than single-crystal analysis.[6]

References

Safety Operating Guide

Proper Disposal of 5-Bromoanthranilonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Bromoanthranilonitrile is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.[4]

  • Designate a specific waste container for this compound and other halogenated organic solids.[5]

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[6][7]

  • Never mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2]

  • Aqueous solutions containing this compound should be collected separately from the solid waste.

Labeling and Storage

Accurate and clear labeling of waste containers is a legal requirement and essential for safety.[4]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Include the hazard characteristics (e.g., "Toxic," "Irritant").

  • Indicate the accumulation start date (the date the first piece of waste was placed in the container).

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

  • Ensure secondary containment is used to prevent spills from reaching drains.[9]

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B Location C Use a Designated, Compatible Waste Container B->C Initiate Collection D Segregate from Incompatible Chemicals C->D Safety Measure E Collect Solid and Liquid Waste Separately D->E Categorization F Securely Seal the Container E->F End of Use G Label Container with 'Hazardous Waste', Chemical Name, and Date F->G Identification H Store in a Designated Satellite Accumulation Area with Secondary Containment G->H Temporary Storage I Arrange for Pickup by Certified Hazardous Waste Disposal Service H->I Final Disposal

Caption: Workflow for the proper disposal of this compound.

Decontamination and Spill Management

  • Empty Containers : Any container that held pure this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Contaminated Materials : Any materials, such as pipette tips or absorbent pads, that come into contact with this compound should be disposed of in the designated solid hazardous waste container.[7]

  • Spill Cleanup : In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or commercial sorbent).[1] Collect the absorbed material into the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Summary of Key Disposal Information

The following table summarizes the critical data for the safe disposal of this compound.

ParameterGuidelineSource
Waste Classification Halogenated Organic Solid[5]
Container Type Chemically compatible, sealed, and labeled[4][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[2]
Storage Location Designated satellite accumulation area with secondary containment[8][9]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat[1]
Disposal Method Collection by a certified hazardous waste disposal service[6][9]

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] It is illegal and unsafe to dispose of this compound down the drain or in the regular trash.[6][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

References

Essential Safety and Logistical Protocol for Handling 5-Bromoanthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling 5-Bromoanthranilonitrile. The following procedures are designed to minimize risk and ensure safe and compliant laboratory operations.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standard/Consideration
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times in the laboratory.[1]
Skin Protection Nitrile or other chemically resistant glovesRegularly inspect gloves for any signs of degradation or puncture.[2]
Lab coat or chemical-resistant apronTo protect against splashes and spills.
Closed-toe shoesShoes should fully cover the feet.[2]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all operations involving the handling of solid this compound or its solutions.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the compound to minimize the duration of potential exposure.

2. Weighing and Solution Preparation:

  • Don personal protective equipment (PPE) as outlined in the table above.

  • Conduct all weighing of the solid compound within the fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Experimental Use:

  • Keep all containers with this compound tightly sealed when not in use.

  • Avoid any direct contact with the skin, eyes, or clothing.[3]

  • In case of accidental contact, immediately follow the first aid measures outlined in the emergency response plan.

4. Post-Experiment Decontamination:

  • Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) after use.

  • Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper waste management is critical to ensure laboratory safety and environmental protection.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and absorbent pads, must be collected in a clearly labeled hazardous waste container designated for solid halogenated organic waste.[4]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid halogenated organic waste.[4] Do not mix with other waste streams.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[4]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Store waste containers in a designated and secure satellite accumulation area away from general lab traffic.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed chemical waste disposal company.

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

prep Preparation - Verify Fume Hood - Check Safety Equipment - Gather Materials ppe Don PPE - Goggles/Face Shield - Gloves - Lab Coat prep->ppe handling Handling in Fume Hood - Weighing - Solution Preparation - Experimental Use ppe->handling decon Decontamination - Clean Equipment - Wipe Work Surface handling->decon waste Waste Segregation - Solid Waste - Liquid Waste - Sharps decon->waste dispose Final Disposal - Label & Store Waste - Contact EHS waste->dispose end End of Procedure - Remove PPE - Wash Hands dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.